4-Iodoisoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKACOOKVHZFHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624187 | |
| Record name | 4-Iodo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847490-69-1 | |
| Record name | 4-Iodoisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodoisoxazole: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodoisoxazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties and structure, provides representative experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic workflow. This compound serves as a valuable intermediate, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for drug discovery programs.[1]
Core Chemical Properties and Structure
This compound is a five-membered heterocyclic organic compound.[2] The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it a versatile synthon for creating complex molecules.[1][5]
The following table summarizes the key structural and physicochemical properties of this compound. Due to its nature as a synthetic intermediate, experimentally determined physical properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 4-iodo-1,2-oxazole | [6] |
| Synonyms | Isoxazole, 4-iodo-; 4-Iodo-isoxazole | [7] |
| Molecular Formula | C₃H₂INO | [6][7] |
| Molecular Weight | 194.96 g/mol | [6] |
| Monoisotopic Mass | 194.91811 Da | [6] |
| Appearance | Pale yellow to brownish solid | [1] |
| Solubility | Generally soluble in organic solvents | [2] |
| SMILES | IC1=CON=C1 | [6] |
| InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | [6][7] |
| InChIKey | BKACOOKVHZFHEW-UHFFFAOYSA-N | [6][7] |
| XLogP (Predicted) | 1.0 | [6] |
Spectroscopic Data (Predicted)
-
¹H NMR: The isoxazole ring has two protons. The proton at C5 (adjacent to the oxygen) is expected to be downfield from the proton at C3 (adjacent to the nitrogen). A predicted spectrum would show two singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm.
-
¹³C NMR: Three signals are expected for the isoxazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. The C3 and C5 carbons would appear in the typical aromatic/heteroaromatic region (δ 140-160 ppm).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic protons (~3100 cm⁻¹), C=N and C=C stretching of the isoxazole ring (1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[8] The C-I stretch appears at lower frequencies, typically in the fingerprint region (<600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195. A characteristic isotope pattern for iodine would not be present as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the isoxazole ring.[9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-iodoisoxazoles and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These are representative protocols based on established literature procedures for similar compounds.
This protocol describes the synthesis of a this compound from a corresponding isoxazole precursor using N-Iodosuccinimide (NIS) as the iodinating agent. This method is widely cited for the preparation of various this compound derivatives.[5]
Materials:
-
3,5-Disubstituted Isoxazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the starting isoxazole (1.0 eq) in a suitable solvent such as acetonitrile or trifluoroacetic acid.
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating, e.g., 65-75 °C, if required) for 2-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
This protocol details a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid, a common application for this class of compounds to generate more complex, drug-like molecules.[5][11]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[11][12]
-
Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-isoxazole product.
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and application of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: General mechanism of protein kinase inhibition by isoxazole-based derivatives.
References
- 1. This compound | 847490-69-1 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijpca.org [ijpca.org]
- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C3H2INO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
4-Iodoisoxazole: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Iodoisoxazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The presence of an iodine atom at the 4-position of the isoxazole ring provides a reactive handle for the introduction of diverse functional groups, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This technical guide provides key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an overview of its relevance in modulating biological signaling pathways.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 847490-69-1 | N/A |
| Molecular Formula | C₃H₂INO | N/A |
| Molecular Weight | 194.96 g/mol | N/A |
Synthesis and Functionalization
Experimental Protocol 1: Synthesis of 4-Iodoisoxazoles by Iodination
This protocol describes a general method for the synthesis of 4-iodoisoxazoles from the corresponding isoxazole precursors using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).[1]
Materials:
-
Substituted isoxazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the starting isoxazole in dichloromethane, add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Experimental Protocol 2: Suzuki Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid to synthesize 3,4-disubstituted isoxazoles.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3,4-disubstituted isoxazole.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of 4-Iodoisoxazole
For Immediate Release
A comprehensive overview of the synthetic routes and applications of 4-iodoisoxazole, a key building block in modern medicinal chemistry. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and workflow visualizations.
The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to serve as a versatile pharmacophore.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable intermediate. The presence of the iodine atom at the C4 position provides a reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex, multi-substituted isoxazoles.[3][4] This guide delves into the primary synthetic methodologies for this compound and its derivatives, offering a practical resource for its application in research and development.
Discovery and Significance in Drug Development
While there isn't a singular "discovery" moment for the parent this compound, its prominence grew with the development of modern synthetic methodologies, particularly cross-coupling reactions. The ability to use the C-I bond to introduce diverse molecular fragments has made 4-iodoisoxazoles highly sought-after building blocks in the quest for new bioactive molecules.[5][6] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The 4-iodo-substituted variants provide a direct and efficient route to novel analogues with potentially enhanced pharmacological profiles, solidifying their importance in drug discovery pipelines.[1][5]
Core Synthetic Strategies
The synthesis of 4-iodoisoxazoles can be broadly categorized into two primary approaches: the direct iodination of a pre-formed isoxazole ring and the construction of the iodinated isoxazole ring through cycloaddition or cyclization reactions.
Direct Electrophilic Iodination
One of the most straightforward methods for preparing 4-iodoisoxazoles is the direct electrophilic iodination of a corresponding 3- or 3,5-substituted isoxazole. This approach is often favored for its simplicity and the availability of the starting isoxazoles.
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from a procedure described for the synthesis of various 4-iodoisoxazoles.[7][8]
-
Materials:
-
3,5-Disubstituted Isoxazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Trifluoroacetic Acid (TFA) (2.0 - 3.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the starting isoxazole in the chosen solvent, add N-Iodosuccinimide.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add Trifluoroacetic Acid to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.
-
Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Cycloaddition and Cyclization Reactions
Constructing the isoxazole ring with the iodine atom already in place is a powerful and often highly regioselective strategy. These methods typically involve the reaction of an alkyne-containing precursor with a source of the N-O bond.
This method involves the reaction of an appropriately substituted 2-alkyn-1-one O-methyl oxime with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to yield 3,5-disubstituted 4-iodoisoxazoles.[3][9][10]
Experimental Protocol: Iodocyclization with Iodine Monochloride (ICl)
This protocol is based on the work of Larock and colleagues.[3][10]
-
Materials:
-
2-Alkyn-1-one O-Methyl Oxime (1.0 eq)
-
Iodine Monochloride (ICl) (1.0 M solution in DCM, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 2-alkyn-1-one O-methyl oxime in DCM.
-
Slowly add the solution of ICl dropwise to the stirring oxime solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the this compound.
-
The 1,3-dipolar cycloaddition between a nitrile oxide and an iodoalkyne provides a direct route to 4-iodoisoxazoles. The nitrile oxide can be generated in situ from an aldoxime using an oxidant, such as a hypervalent iodine reagent.[11][12] Alternatively, a ruthenium catalyst can facilitate the cycloaddition of nitrile oxides with electronically deficient 1-iodoalkynes.[13]
Experimental Protocol: Hypervalent Iodine-Mediated [3+2] Cycloaddition
This protocol is a general representation of methods using hypervalent iodine reagents.[11][12][14]
-
Materials:
-
Aldoxime (e.g., benzaldoxime) (1.2 eq)
-
Terminal Alkyne (e.g., phenylacetylene) (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
(Diacetoxyiodo)benzene (DIB) or Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 eq)
-
Solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN)
-
-
Procedure:
-
Combine the alkyne, aldoxime, and NIS in the chosen solvent.
-
Add the hypervalent iodine reagent (DIB or PIFA) portion-wise to the mixture at room temperature.
-
Stir the reaction for 1-24 hours, monitoring for completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 3,4,5-trisubstituted isoxazole. Note: This represents a one-pot reaction to generate a 3,5-disubstituted-4-iodoisoxazole.
-
Data Presentation
The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize typical quantitative data for the described methods.
Table 1: Comparison of Synthetic Routes for 4-Iodoisoxazoles
| Synthetic Method | Key Reagents | Substrate Scope | Typical Yields | Key Advantages |
| Direct Iodination | NIS / TFA | 3- and 3,5-substituted isoxazoles | 70-95%[7][8] | Simple procedure, readily available starting materials. |
| Electrophilic Cyclization | ICl or I₂ | 2-Alkyn-1-one O-methyl oximes | 80-99%[3][10] | Excellent yields, mild conditions, high regioselectivity. |
| [3+2] Cycloaddition | Aldoximes, Alkynes, Hypervalent Iodine | Wide range of aldoximes and alkynes | 60-90%[12][14] | One-pot synthesis of highly substituted isoxazoles. |
| One-Pot Trifluoromethylation & Iodination | Trifluoroacetohydroximoyl chloride, Alkyne, NIS | Terminal alkynes | up to 81%[5] | Direct access to valuable trifluoromethylated 4-iodoisoxazoles. |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key synthetic strategies.
Conclusion
This compound is a fundamentally important building block that provides chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. The synthetic methods outlined in this guide—ranging from direct iodination to elegant one-pot cycloadditions—offer a robust toolkit for accessing this key intermediate and its derivatives. As the demand for novel therapeutics continues to grow, the strategic application of this compound chemistry will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.
References
- 1. This compound | 847490-69-1 | Benchchem [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis and application of haloisoxazoles [ouci.dntb.gov.ua]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of isoxazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 11. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
Spectroscopic Profile of 4-Iodoisoxazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-iodoisoxazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (C₃H₂INO). Due to the limited availability of directly published experimental spectra for this specific compound, the data presented here is a combination of referenced data for closely related isoxazole derivatives and predicted values from spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | H-3 | |
| Data not available in search results | H-5 |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-3 |
| Data not available in search results | C-4 |
| Data not available in search results | C-5 |
Note: Experimental NMR data for this compound was not found in the provided search results. The tables are structured for the inclusion of such data when it becomes available.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | C-H stretch (aromatic) | |
| Data not available in search results | C=N stretch | |
| Data not available in search results | C=C stretch | |
| Data not available in search results | N-O stretch | |
| Data not available in search results | C-I stretch |
Note: Experimental IR data for this compound was not found in the provided search results. The table indicates typical regions for isoxazole ring vibrations.
Mass Spectrometry (MS)
| m/z | Ion | Source |
| 194.91755 | [M]⁺ | Predicted |
| 195.92538 | [M+H]⁺ | Predicted |
| 217.90732 | [M+Na]⁺ | Predicted |
Source: PubChem. The data is predicted and corresponds to the molecular formula C₃H₂INO.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for obtaining NMR, IR, and MS spectra for a compound such as this compound.
Synthesis of this compound
While a specific protocol for the synthesis of this compound was not detailed in the search results, a general approach involves the iodination of an isoxazole precursor. One common method is the reaction of an isoxazole with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is infused directly into the source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
An In-Depth Technical Guide to the Reactivity and Stability of the 4-Iodoisoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 4-iodoisoxazole moiety is a significant heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and the presence of a reactive iodine atom make it a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties, stability, and reactivity of the this compound ring, complete with quantitative data, detailed experimental protocols, and process visualizations.
Molecular Structure and Physicochemical Properties
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This aromaticity contributes to its relative stability.[1] The introduction of an iodine atom at the C4 position creates a highly valuable synthetic handle, enhancing the molecule's reactivity in various cross-coupling reactions.[2]
Key structural and physical parameters are summarized below.
Table 1: Physicochemical and Structural Properties of this compound
| Parameter | Value | Source(s) |
| Chemical Formula | C₃H₂INO | [2] |
| Molecular Weight | 194.96 g/mol | - |
| Appearance | Pale yellow to brownish solid | [2] |
| Solubility | Generally soluble in organic solvents | [2] |
| C–I Bond Length | ~2.10 Å | [1] |
| N–O Bond Length | ~1.38 Å | [1] |
| C-I Bond Dissociation Energy | ~220-280 kJ/mol (estimated for aryl iodides) | [3] |
Stability of the this compound Ring
The isoxazole ring is generally stable to many reagents, including oxidizing agents and acids.[5] However, its stability is conditional and can be compromised under specific circumstances.
General Stability: this compound is reported to be sensitive to prolonged exposure to light and moisture, which can lead to decomposition.[2] Therefore, it should be stored under an inert atmosphere in a cool, dark environment.
pH-Dependent Stability: The stability of the isoxazole ring can be highly dependent on pH. While stable under acidic and neutral conditions, the ring can be susceptible to base-catalyzed cleavage. A study on the isoxazole-containing drug leflunomide demonstrated that the isoxazole ring was stable at pH 4.0 and 7.4, but underwent cleavage at pH 10.0.[1] This suggests that the this compound ring is likely stable for manipulations in acidic or neutral media but may degrade under strongly basic conditions.
Table 2: pH and Temperature Stability of the Isoxazole Ring in Leflunomide
| Temperature | pH | Stability Outcome | Half-life (t½) |
| 25°C | 4.0 | Stable | - |
| 25°C | 7.4 | Stable | - |
| 25°C | 10.0 | Decomposition | ~6.0 hours |
| 37°C | 4.0 | Stable | - |
| 37°C | 7.4 | Noticeable Decomposition | ~7.4 hours |
| 37°C | 10.0 | Rapid Decomposition | ~1.2 hours |
| (Data adapted from a study on leflunomide and is illustrative for the isoxazole core).[1] |
The degradation pathway typically involves the cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring.[5]
Caption: Potential base-catalyzed degradation pathway of the isoxazole ring.
Reactivity of the this compound Ring
The primary site of reactivity on the this compound ring is the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making the C4 position susceptible to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.
These reactions are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The this compound core is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Common cross-coupling reactions involving 4-iodoisoxazoles include:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[7]
-
Sonogashira Coupling: Reaction with a terminal alkyne.
-
Heck Coupling: Reaction with an alkene.
-
Stille Coupling: Reaction with an organotin reagent.
These reactions provide a powerful platform for creating highly substituted isoxazoles, which are often explored as potential drug candidates.
While cross-coupling is predominant, the this compound ring can potentially undergo other transformations.
-
Lithiation: Although less common than with other halogens, iodine-lithium exchange can be a viable pathway to generate a lithiated isoxazole species. This highly reactive intermediate can then be trapped with various electrophiles. This reaction typically requires strong bases like n-butyllithium or t-butyllithium at very low temperatures (-78 °C or lower) to prevent side reactions.[9]
Caption: General workflow for the synthesis of functionalized isoxazoles.
Key Experimental Protocols
The following sections provide detailed, adaptable protocols for the synthesis and functionalization of the this compound core.
This protocol describes a common method for synthesizing 4-iodoisoxazoles from 2-alkyn-1-one O-methyl oximes.
Materials:
-
2-alkyn-1-one O-methyl oxime (1.0 eq)
-
Iodine monochloride (ICl) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, dropping funnel, and separatory funnel.
Procedure:
-
Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of iodine monochloride (1.1 eq) in DCM to the reaction mixture dropwise via a dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
This protocol details a typical procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.[10][11][12]
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 4:1 mixture of Dioxane/Water or Toluene/Ethanol/Water)[10]
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial), reflux condenser.
Procedure:
-
To a clean, dry Schlenk flask or reaction vial, add the this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[10]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl isoxazole derivative.[10]
This guide provides a foundational understanding of the this compound ring's stability and reactivity profile. Its versatility as a synthetic intermediate, particularly in palladium-catalyzed reactions, ensures its continued importance in the development of novel chemical entities for the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 847490-69-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
4-Iodoisoxazole: A Versatile Heterocyclic Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoisoxazole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of an electropositive iodine atom on the electron-deficient isoxazole ring, render it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, reactivity in key cross-coupling reactions, and its application in the development of therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective utilization. The following tables summarize its key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂INO | [1] |
| Molecular Weight | 194.96 g/mol | [1] |
| Appearance | Pale yellow solid or liquid | |
| Solubility | Soluble in common organic solvents | |
| SMILES | C1=C(C=NO1)I | [1] |
| InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | [1] |
| InChIKey | BKACOOKVHZFHEW-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [2][3] |
| ¹³C NMR | Data for derivatives available | [4][5][6] |
| Mass Spectrometry | Predicted m/z: [M+H]⁺ 195.92538 | [1][7] |
| Infrared (IR) | Data for oxazole available | [8][9] |
Synthesis of this compound
The synthesis of this compound can be achieved through several efficient methods. The two most prominent approaches are the direct iodination of a pre-formed isoxazole ring and the electrophilic cyclization of an acyclic precursor.
Method 1: Iodination of Isoxazole using N-Iodosuccinimide (NIS)
This method involves the direct electrophilic iodination of the C4 position of the isoxazole ring, which is activated towards such substitution.
Experimental Protocol:
To a solution of isoxazole (1.0 eq) in trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
This powerful method allows for the construction of the this compound ring system from an acyclic precursor in a single step. The reaction proceeds via an iodonium-induced cyclization cascade.[10][11]
Experimental Protocol:
To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of iodine monochloride (ICl) (1.1 eq) in the same solvent is added dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with aqueous sodium thiosulfate and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude this compound is purified by flash chromatography.[10][11]
Reactivity and Applications in Cross-Coupling Reactions
The C-I bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for the synthesis of highly substituted isoxazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents. This reaction is widely used in the synthesis of biaryl and hetero-biaryl compounds.
Table 3: Representative Examples of Suzuki-Miyaura Coupling with this compound Derivatives
| This compound Derivative | Boronic Acid/Ester | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Phenyl-5-methyl-4-iodoisoxazole | 4-(Aminosulfonyl)phenylboronic acid | PdCl₂(dppf)/K₂CO₃ | Dioxane/H₂O | 80 | 74 | [12] |
| 3-Ethoxy-5-methyl-4-iodoisoxazole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O | 100 | - | [13] |
Experimental Protocol (General):
In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq) are combined. A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[12][13]
Sonogashira Coupling
The Sonogashira coupling allows for the direct alkynylation of the 4-position of the isoxazole ring, providing access to a wide range of isoxazolyl-alkyne derivatives.
Table 4: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes
| This compound Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3,5-Diphenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 95 | [14][15] |
| 3,5-Diphenyl-4-iodoisoxazole | 1-Hexyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 92 | [14][15] |
| 3-Isopropyl-5-phenyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 90 | [14] |
| 3-Phenyl-5-(n-pentyl)-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 96 | [14] |
Experimental Protocol (General):
To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 eq) and a terminal alkyne (2.0 eq) in anhydrous DMF under a nitrogen atmosphere are added Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and diethylamine (2.0 eq). The reaction mixture is stirred at a specified temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-alkynylisoxazole.[14][15]
Heck Reaction
The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl- and other vinyl-substituted isoxazoles.
Experimental Protocol (General):
A mixture of this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography.[16][17][18]
Application in Drug Discovery: The Case of Valdecoxib
A prominent example showcasing the utility of this compound derivatives is in the synthesis of Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The synthesis utilizes a this compound intermediate which undergoes a Suzuki coupling to introduce the requisite arylsulfonamide moiety.[12]
COX-2 Signaling Pathway and Inhibition by Valdecoxib
The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[19][20][21] Valdecoxib selectively binds to and inhibits the active site of COX-2, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]
Conclusion
This compound has firmly established itself as a cornerstone heterocyclic building block in modern organic synthesis. Its facile preparation and the exceptional reactivity of its carbon-iodine bond in a suite of palladium-catalyzed cross-coupling reactions provide a robust platform for the rapid generation of molecular diversity. The successful application of this compound derivatives in the synthesis of high-value compounds, such as the COX-2 inhibitor Valdecoxib, underscores its profound impact on drug discovery and development. This guide serves as a valuable resource for chemists seeking to harness the synthetic potential of this versatile molecule.
References
- 1. PubChemLite - this compound (C3H2INO) [pubchemlite.lcsb.uni.lu]
- 2. This compound(847490-69-1) 1H NMR [m.chemicalbook.com]
- 3. 4-Iodoimidazole(71759-89-2) 1H NMR spectrum [chemicalbook.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oxazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 12. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent methodologies toward the synthesis of valdecoxib: A potential 3,4-diarylisoxazolyl COX-II inhibitor [discovery.fiu.edu]
- 14. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Profile of 4-Iodoisoxazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility.[1][2] Among its derivatives, 4-iodoisoxazole has emerged as a particularly valuable building block in drug discovery. Its unique structural and electronic properties, conferred by the iodine atom at the 4-position, offer a powerful handle for the synthesis of diverse and complex molecular architectures with significant therapeutic potential.[3] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, presenting key data, experimental protocols, and a visual representation of relevant biological pathways.
The Synthetic Versatility of this compound
The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. The carbon-iodine bond at the 4-position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[3] This allows for the straightforward introduction of a wide range of substituents at this position, enabling the rapid generation of libraries of 3,4,5-trisubstituted isoxazoles for structure-activity relationship (SAR) studies.
A general workflow for the utilization of this compound in the synthesis of diverse derivatives is depicted below:
Anticancer Applications
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key signaling pathways.[4] While specific data for this compound derivatives is still emerging, the broader class of isoxazoles has shown promising activity against a range of cancer cell lines.
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [5] |
| 5-aminoisoxazole derivative | K562 (Leukemia) | 0.04 - 12 | [6] |
| 4,5-diarylisoxazole derivative | HeLa (Cervical), HepG2 (Liver) | 0.022 - 0.065 | [6] |
| Benzopyran-4-one-isoxazole hybrid (5a) | MDA-MB-231 (Breast) | 5.2 - 22.2 | [7] |
| Benzopyran-4-one-isoxazole hybrid (5c) | MDA-MB-231 (Breast) | 3.3 - 12.92 | [7] |
| N-Mannich base of 1,3,4-oxadiazole (5) | A375 (Melanoma) | 80.79 | [8] |
One of the key mechanisms by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a complex process involving a cascade of signaling events that ultimately lead to the dismantling of the cell. The intrinsic and extrinsic pathways are two major routes to apoptosis.
Anti-inflammatory Potential
Inflammation is a critical biological response, but its dysregulation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins.[9] Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2.
Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound | Target | IC50 (µM) | % Inhibition of Paw Edema | Reference |
| Isoxazole derivative (5b) | - | - | 75.68 (2h), 76.71 (3h) | [10] |
| Isoxazole derivative (5c) | - | - | 74.48 (2h), 75.56 (3h) | [10] |
| Isoxazole derivative (5d) | - | - | 71.86 (2h), 72.32 (3h) | [10] |
| Thiazole derivative (3b) | COX-2 | 0.09 | - | [11] |
| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48 | - | [12] |
| Isoxazole derivative (IXZ3) | COX-2 | 0.95 | - | [12] |
| Isoxazole derivatives | 5-LOX | 8.47 - 103.59 | - | [13] |
The COX-2 signaling pathway is a primary target for anti-inflammatory drug development. Inhibition of this pathway reduces the production of pro-inflammatory prostaglandins.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[15][16]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
This compound derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound derivatives or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse libraries of isoxazole derivatives. These compounds have shown significant promise in the development of novel anticancer and anti-inflammatory agents. Further exploration of the structure-activity relationships of this compound-containing molecules is warranted to unlock their full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unipa.it [iris.unipa.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 10. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Regioselectivity of 4-Iodoisoxazole Reactions
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the isoxazole ring is therefore of paramount importance for the development of new chemical entities. Among the various substituted isoxazoles, 4-iodoisoxazoles serve as versatile building blocks, primarily enabling the regioselective introduction of substituents at the C4 position through a variety of transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the regioselectivity of reactions involving 4-iodoisoxazoles, with a focus on palladium-catalyzed cross-coupling methods and metal-halogen exchange.
Introduction to the Reactivity of 4-Iodoisoxazole
The this compound core offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom at the C4 position is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of various cross-coupling reactions. This inherent reactivity, coupled with the electronic properties of the isoxazole ring, dictates the regiochemical outcome of these transformations, almost exclusively favoring substitution at the C4 position. This high regioselectivity is a key advantage in the synthesis of complex, multi-substituted isoxazole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of 4-iodoisoxazoles. These reactions allow for the efficient and regioselective formation of C-C bonds, leading to the synthesis of 3,4,5-trisubstituted isoxazoles, which are of significant interest in drug discovery.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for the formation of carbon-carbon bonds between a this compound and an organoboron reagent. The reaction typically proceeds with high yields and excellent regioselectivity at the C4 position.
Data Presentation: Suzuki-Miyaura Coupling of 3,5-Disubstituted-4-Iodoisoxazoles
| Entry | R¹ | R² | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph | Me | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Adapted from[3] |
| 2 | 4-MeO-Ph | Me | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | Adapted from[3] |
| 3 | Ph | Me | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 79 | Adapted from[3] |
| 4 | Ph | Me | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 | Adapted from[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in a 4:1:1 mixture of toluene:ethanol:water (10 mL) is added the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is purged with an inert gas (e.g., argon) for 15-20 minutes. The mixture is then heated to 100°C with vigorous stirring under an inert atmosphere for 12 hours. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.[3]
Sonogashira Coupling
The Sonogashira coupling enables the regioselective formation of a carbon-carbon bond between a this compound and a terminal alkyne, yielding 4-alkynylisoxazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles
| Entry | R¹ | R² | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph | Me | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 92 | [4] |
| 2 | 4-MeO-Ph | Me | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 95 | [4] |
| 3 | Ph | Me | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 85 | [4] |
| 4 | Ph | Me | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | 10 | Et₃N | THF | 60 | 6 | 88 | [4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) is added triethylamine (2.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and copper(I) iodide (0.1 mmol) under an inert atmosphere. The reaction mixture is stirred at 60°C for 6 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the 4-alkynylisoxazole.[4]
Heck Coupling
The Heck coupling reaction allows for the regioselective arylation or vinylation of alkenes using 4-iodoisoxazoles. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.
Data Presentation: Heck Coupling of 3,5-Disubstituted-4-Iodoisoxazoles
| Entry | R¹ | R² | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph | Me | Styrene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 78 | Adapted from[5] |
| 2 | 4-MeO-Ph | Me | Styrene | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 82 | Adapted from[5] |
| 3 | Ph | Me | Methyl acrylate | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 75 | Adapted from[5] |
| 4 | Ph | Me | 4-Vinylpyridine | Pd(OAc)₂ (5) / P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 12 | 72 | Adapted from[5] |
Experimental Protocol: General Procedure for Heck Coupling
In a sealed tube, the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), tri(o-tolyl)phosphine (0.1 mmol), and triethylamine (2.0 mmol) are dissolved in acetonitrile (5 mL). The tube is sealed, and the reaction mixture is heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-vinylisoxazole.[5]
Metal-Halogen Exchange Reactions
Metal-halogen exchange offers an alternative strategy for the functionalization of 4-iodoisoxazoles. This reaction involves the treatment of the this compound with an organolithium or Grignard reagent to generate a 4-isoxazolyl-metal species, which can then be quenched with various electrophiles. The regioselectivity of this exchange is highly favored at the more reactive C-I bond.
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere is added n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The mixture is stirred at -78°C for 1 hour. The desired electrophile (1.2 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Experimental Workflow for Combinatorial Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a combinatorial library of 3,4,5-trisubstituted isoxazoles starting from a this compound core, employing various cross-coupling reactions.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodoisoxazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoisoxazole (CAS No. 847490-69-1) is a halogenated heterocyclic organic compound.[1] It features a five-membered isoxazole ring with an iodine atom at the 4-position.[1] This compound is of interest in medicinal chemistry and pharmaceutical development due to its potential as a building block in the synthesis of bioactive molecules.[1] The presence of the iodine atom provides a reactive site for various chemical transformations, particularly in cross-coupling reactions.[1] Given its reactivity and the general hazards associated with halogenated organic compounds, a thorough understanding of its safety and handling precautions is essential for laboratory personnel. This guide provides a comprehensive overview of the known safety data, handling procedures, and experimental considerations for this compound.
Physicochemical Properties
This compound is typically a pale yellow to brownish solid.[1] It is generally soluble in organic solvents.[1] Due to its sensitivity, it may be affected by environmental conditions such as temperature and light exposure.[1]
| Property | Value | Source(s) |
| CAS Number | 847490-69-1 | [1] |
| Molecular Formula | C₃H₂INO | [1] |
| Molecular Weight | 194.96 g/mol | |
| Appearance | Pale yellow to brownish solid | [1] |
| Solubility | Generally soluble in organic solvents | [1] |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
| Warning | H335: May cause respiratory irritation |
This classification is based on data for analogous compounds and should be used as a guideline. A full risk assessment should be conducted before use.
Safe Handling and Personal Protective Equipment (PPE)
Due to the identified hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection:
-
Wear a lab coat and ensure that skin is not exposed.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Hygiene Practices:
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Keep the container tightly closed when not in use.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Protocols
The following are examples of experimental procedures involving the synthesis of 4-iodoisoxazoles. These should be adapted and scaled according to specific research needs and after a thorough risk assessment.
Protocol 1: General Iodination of 3,5-Disubstituted Isoxazoles
This protocol describes a general method for the synthesis of 4-iodoisoxazoles from their non-iodinated precursors.
Materials:
-
3,5-disubstituted isoxazole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the this compound.
Experimental Workflow for the Synthesis of a this compound Derivative
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery and development. However, its handling requires strict adherence to safety protocols due to its potential hazards, including oral toxicity, skin and eye irritation, and respiratory tract irritation. Researchers must use appropriate personal protective equipment, work in a well-ventilated area, and be knowledgeable about the correct first aid, storage, and disposal procedures. The experimental protocols provided in this guide offer a starting point for the synthesis of this compound derivatives, but a thorough risk assessment should always precede any laboratory work. By following these guidelines, scientists can safely utilize this compound in their research endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodoisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 4-iodoisoxazole with various arylboronic acids. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, and the ability to functionalize it at the C4 position opens avenues for the synthesis of novel compounds with potential therapeutic applications, including analogues of drugs like the COX-2 inhibitor, Valdecoxib. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled 4-arylisoxazole product and regenerate the Pd(0) catalyst.
Data Presentation: Representative Suzuki Coupling of Iodo-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 80 | 8 | 92 |
| 4 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | ~95 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (3:1.2) | 90 (MW) | 0.2 | ~90 |
Data adapted from analogous reactions reported in the literature for structurally similar iodo-heterocycles. Yields are indicative and may vary for this compound.
Experimental Protocols
The following are detailed, adaptable protocols for the Suzuki coupling of this compound.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from standard conditions for the Suzuki coupling of iodo-heterocycles.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Water (or 1,4-Dioxane and Water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Schlenk tube or round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water (10 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Conditions
This protocol utilizes microwave irradiation for rapid reaction times, which is particularly useful for high-throughput synthesis and library generation.
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous Sodium Carbonate solution
-
1,4-Dioxane
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid or its pinacol ester (0.75 mmol, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (1 mL).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 90-120°C for 5-40 minutes with stirring. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial and dilute the contents with ethyl acetate (15 mL).
-
Purification: Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General experimental workflow for Suzuki coupling of this compound.
Application Notes and Protocols: Sonogashira Reaction of 4-Iodoisoxazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4]
In the context of drug discovery, the isoxazole moiety is a privileged scaffold due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The introduction of an alkynyl substituent at the C4 position of the isoxazole ring via the Sonogashira reaction provides a versatile handle for further chemical modifications, enabling the exploration of novel chemical space and the development of potent therapeutic agents.[6][7] The resulting 4-alkynylisoxazoles are valuable intermediates for the synthesis of more complex molecules through subsequent transformations such as click chemistry, cyclization reactions, and further cross-coupling reactions.[8]
These application notes provide a detailed protocol for the Sonogashira reaction of 4-iodoisoxazoles with a variety of terminal alkynes, based on established literature procedures.[9][10] The provided data and methodologies will enable researchers to efficiently synthesize a library of 4-alkynylisoxazole derivatives for screening in drug discovery programs.
General Reaction Scheme
The Sonogashira coupling of a 4-iodoisoxazole with a terminal alkyne proceeds as follows:
Caption: General reaction scheme for the Sonogashira coupling of 4-iodoisoxazoles.
Experimental Protocols
Materials and Reagents
-
This compound derivatives: Substituted 4-iodoisoxazoles can be synthesized from the corresponding isoxazoles via iodination.
-
Terminal alkynes: Commercially available or synthesized as required.
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]) or Palladium(II) acetylacetonate ([Pd(acac)₂]).[1][10]
-
Copper(I) co-catalyst: Copper(I) iodide (CuI).
-
Ligand (if using Pd(acac)₂): Triphenylphosphine (PPh₃).
-
Base: Diethylamine (Et₂NH) or other suitable amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[10][11]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[10][11]
-
Inert gas: Nitrogen (N₂) or Argon (Ar).
General Procedure for Sonogashira Coupling
The following protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 equiv.), palladium catalyst (e.g., [Pd(PPh₃)₂Cl₂], 2-5 mol%), and copper(I) iodide (1-10 mol%). For reactions using [Pd(acac)₂], also add the phosphine ligand (e.g., PPh₃, 10 mol%).[10]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF). Stir the mixture for a few minutes to dissolve the solids.
-
Addition of Base and Alkyne: Sequentially add the base (e.g., Et₂NH, 2.0-3.0 equiv.) and the terminal alkyne (1.1-2.0 equiv.) to the reaction mixture via syringe.[10][11]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 60-80 °C.[10] The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or diethyl ether. The mixture is then filtered through a pad of celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.[11]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-alkynylisoxazole.
Data Presentation
Optimization of Reaction Conditions
The yield of the Sonogashira reaction is influenced by various factors including the choice of catalyst, ligand, base, solvent, and temperature. The following table summarizes typical optimization results for the coupling of a model this compound with phenylacetylene.[10]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Pd(acac)₂] (5) | PPh₃ (10) | Et₂NH (2) | DMF | 60 | 95 |
| 2 | [Pd(acac)₂] (5) | PPh₃ (10) | Et₃N (2) | DMF | 60 | 82 |
| 3 | [Pd(acac)₂] (5) | PPh₃ (10) | i-Pr₂NH (2) | DMF | 60 | 88 |
| 4 | [Pd(PPh₃)₂Cl₂] (5) | - | Et₂NH (2) | DMF | 60 | 91 |
| 5 | [Pd(acac)₂] (5) | PPh₃ (10) | Et₂NH (2) | THF | 60 | 75 |
| 6 | [Pd(acac)₂] (5) | PPh₃ (10) | Et₂NH (2) | DMF | rt | 45 |
| 7 | [Pd(acac)₂] (5) | PPh₃ (10) | Et₂NH (2) | DMF | 80 | 93 |
Data adapted from Yang et al., RSC Adv., 2019, 9, 9389-9395.[10]
Substrate Scope: Representative Examples
The optimized reaction conditions are generally applicable to a wide range of 4-iodoisoxazoles and terminal alkynes. The electronic and steric properties of the substituents on both coupling partners can influence the reaction efficiency.[6][9]
| This compound (R¹, R²) | Terminal Alkyne (R³) | Product | Yield (%) |
| R¹=Ph, R²=Me | Ph-C≡CH | 4-(phenylethynyl)-3-phenyl-5-methylisoxazole | 86 |
| R¹=Ph, R²=Ph | Ph-C≡CH | 4-(phenylethynyl)-3,5-diphenylisoxazole | 98 |
| R¹=Ph, R²=Ph | 4-MeO-Ph-C≡CH | 4-((4-methoxyphenyl)ethynyl)-3,5-diphenylisoxazole | 95 |
| R¹=Ph, R²=Ph | 4-F-Ph-C≡CH | 4-((4-fluorophenyl)ethynyl)-3,5-diphenylisoxazole | 92 |
| R¹=Ph, R²=Ph | n-Bu-C≡CH | 4-(hex-1-yn-1-yl)-3,5-diphenylisoxazole | 85 |
| R¹=i-Pr, R²=Me | Ph-C≡CH | 4-(phenylethynyl)-3-isopropyl-5-methylisoxazole | 75 |
| R¹=t-Bu, R²=Me | Ph-C≡CH | 4-(phenylethynyl)-3-tert-butyl-5-methylisoxazole | 30 |
Data compiled from various sources, including Yang et al., RSC Adv., 2019, 9, 9389-9395.[6][9][10] The results indicate that steric hindrance at the C3 position of the isoxazole ring can significantly impact the reaction yield.[9]
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling of 4-iodoisoxazoles.
Catalytic Cycle of the Sonogashira Reaction
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Applications in Drug Development
The 4-alkynylisoxazole products serve as versatile building blocks in medicinal chemistry. The terminal alkyne functionality can be readily transformed into a variety of other functional groups or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to rapidly generate libraries of triazole-containing compounds for biological screening.[8] For instance, novel HSP90 inhibitors have been synthesized using this methodology.[6] The ability to diversify the substituents at the C3 and C5 positions of the isoxazole ring, as well as on the alkyne, allows for a systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.
Troubleshooting
-
Low or no yield:
-
Ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere.
-
Check the quality and activity of the palladium catalyst.
-
Optimize the reaction temperature; some substrates may require higher temperatures.[11]
-
Consider a different base or solvent system.
-
-
Formation of homocoupled alkyne (Glaser coupling):
-
This side reaction is promoted by oxygen. Ensure the inert atmosphere is maintained throughout the reaction.
-
Minimize the amount of copper catalyst.
-
-
Difficulty in purification:
-
If the product is difficult to separate from starting materials or byproducts, consider derivatization of the alkyne before purification.
-
By following these detailed protocols and considering the provided data, researchers can effectively utilize the Sonogashira reaction for the synthesis of novel 4-alkynylisoxazole derivatives for their drug discovery and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Heck Coupling Reactions of 4-Iodoisoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful implementation of the Palladium-Catalyzed Heck coupling reaction utilizing 4-iodoisoxazole as a key building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization at the C4-position via robust C-C bond-forming reactions is of significant interest for the synthesis of novel therapeutic agents and complex organic molecules.
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide, in this case, this compound, with an alkene in the presence of a palladium catalyst and a base.[1][2][3] This methodology has been effectively applied to the synthesis of a diverse library of 3,4,5-trisubstituted isoxazoles.[4]
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction of a 3,5-disubstituted-4-iodoisoxazole with a variety of alkene coupling partners to yield the corresponding 4-vinylisoxazole derivatives.
References
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The synthesis of highly substituted isoxazoles by electrophilic cyclization: an efficient synthesis of valdecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Arylisoxazoles from 4-Iodoisoxazole
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 4-arylisoxazoles, in particular, is of significant interest for the development of novel therapeutic agents and functional materials. A robust and versatile method for the formation of the C-C bond at the 4-position of the isoxazole ring is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed protocol for the synthesis of 4-arylisoxazoles via the coupling of 4-iodoisoxazole with various arylboronic acids. The reaction is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups. The general transformation is depicted in Scheme 1 .
Scheme 1. General representation of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-arylisoxazoles.

Data Presentation
The Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids can be expected to proceed with good to excellent yields. The following table summarizes representative yields for the coupling of an analogous substrate, 3,5-dimethyl-4-iodoisoxazole, with various arylboronic acids, demonstrating the general applicability of this method.[1] The reaction conditions are based on typical Suzuki-Miyaura protocols for iodo-heterocycles.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3,5-dimethylisoxazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-3,5-dimethylisoxazole | 75-85 |
| 4 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-3,5-dimethylisoxazole | 85-95 |
| 5 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-3,5-dimethylisoxazole | 70-80 |
| 6 | 2-Thienylboronic acid | 4-(2-Thienyl)-3,5-dimethylisoxazole | 70-80 |
Experimental Protocols
This section details two common protocols for the Suzuki-Miyaura cross-coupling of this compound: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture vigorously and heat to 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylisoxazole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), cesium carbonate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 4 mL of DME and 1 mL of water for a 0.5 mmol scale reaction).
-
Securely seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at 100-120 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and dilute the contents with ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 4-arylisoxazoles via the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Synthesis of Substituted Isoxazole Derivatives Using 4-Iodoisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have made it a cornerstone in medicinal chemistry and drug discovery.[6][7][8] The functionalization of the isoxazole ring is a key strategy for modulating the pharmacological profile of lead compounds. Among the various synthetic handles, 4-iodoisoxazole has emerged as a powerful and versatile building block for the synthesis of diverse 3,4,5-trisubstituted isoxazole derivatives.[9][10] The carbon-iodine bond at the C4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, providing efficient access to a broad chemical space of novel isoxazole analogs.[9][10][11][12][13][14]
These application notes provide detailed protocols for the synthesis of substituted isoxazole derivatives starting from this compound, along with quantitative data to guide reaction optimization.
Synthesis of this compound Precursors
The synthesis of 3,5-disubstituted-4-iodoisoxazoles can be achieved through the electrophilic cyclization of O-methyl oximes of 2-alkyn-1-ones using iodine monochloride (ICl).[9][10] This method offers a mild and selective route to the desired this compound precursors.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of 4-iodoisoxazoles.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
4-Iodoisoxazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position. The high reactivity of the carbon-iodine bond allows for mild reaction conditions and broad functional group tolerance.[15]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl-Isoxazoles
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and organoboron reagents.[16][17] This reaction is widely used to synthesize 4-aryl and 4-vinyl isoxazole derivatives.[15][18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane and Ethanol mixture
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.1 equiv), and triphenylphosphine (0.2 equiv).[19]
-
Add a mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.[19]
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoxazole.
| Entry | This compound Substituents (R¹, R²) | Arylboronic Acid | Product | Yield (%) |
| 1 | R¹=Phenyl, R²=Methyl | Phenylboronic acid | 3-Methyl-4,5-diphenylisoxazole | 85-95 |
| 2 | R¹=Phenyl, R²=Methyl | 4-Methoxyphenylboronic acid | 3-Methyl-5-phenyl-4-(4-methoxyphenyl)isoxazole | 80-90 |
| 3 | R¹=Phenyl, R²=Methyl | 4-Fluorophenylboronic acid | 3-Methyl-5-phenyl-4-(4-fluorophenyl)isoxazole | 82-92 |
| 4 | R¹=Cyclopropyl, R²=Phenyl | Phenylboronic acid | 3-Cyclopropyl-4,5-diphenylisoxazole | 88-98 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling: Synthesis of 4-Alkynylisoxazoles
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 4-iodoisoxazoles and terminal alkynes, providing access to 4-alkynylisoxazole derivatives.[20][21][22][23]
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
This protocol outlines a general procedure for the Sonogashira coupling of a this compound with a terminal alkyne.[20][21]
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Terminal alkyne (2.0 equiv)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), Palladium(II) acetylacetonate (5 mol%), Triphenylphosphine (10 mol%), and Copper(I) iodide (10 mol%).[21]
-
Add anhydrous Dimethylformamide.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne (2.0 equiv) to the reaction mixture.[21]
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-alkynylisoxazole.[21]
| Entry | This compound Substituents (R¹, R²) | Terminal Alkyne | Product | Yield (%) |
| 1 | R¹=Phenyl, R²=Methyl | Phenylacetylene | 3-Methyl-5-phenyl-4-(phenylethynyl)isoxazole | 90-98 |
| 2 | R¹=Phenyl, R²=Methyl | 4-Ethynylanisole | 3-Methyl-5-phenyl-4-((4-methoxyphenyl)ethynyl)isoxazole | 85-95 |
| 3 | R¹=Phenyl, R²=Methyl | 1-Ethynyl-4-fluorobenzene | 3-Methyl-5-phenyl-4-((4-fluorophenyl)ethynyl)isoxazole | 88-96 |
| 4 | R¹=Cyclopropyl, R²=Phenyl | Phenylacetylene | 3-Cyclopropyl-5-phenyl-4-(phenylethynyl)isoxazole | 92-98 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions. Data adapted from analogous reactions.[21]
Heck Coupling: Synthesis of 4-Vinylisoxazoles
The Heck coupling reaction provides a valuable method for the C-C bond formation between this compound and an alkene, leading to the synthesis of 4-vinylisoxazole derivatives.[19][24][25][26]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
This protocol describes a general procedure for the Heck coupling of a this compound with an alkene.
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), dissolve the this compound (1.0 equiv) in acetonitrile.[19]
-
Add the alkene (1.5 equiv), triethylamine (2.0 equiv), palladium(II) acetate (5 mol%), and tri(o-tolyl)phosphine (10 mol%).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-vinylisoxazole.
| Entry | This compound Substituents (R¹, R²) | Alkene | Product | Yield (%) |
| 1 | R¹=Phenyl, R²=Methyl | Styrene | 3-Methyl-5-phenyl-4-styrylisoxazole | 75-85 |
| 2 | R¹=Phenyl, R²=Methyl | Methyl acrylate | Methyl 3-(3-methyl-5-phenylisoxazol-4-yl)acrylate | 70-80 |
| 3 | R¹=Phenyl, R²=Methyl | Acrylonitrile | 3-(3-Methyl-5-phenylisoxazol-4-yl)acrylonitrile | 65-75 |
| 4 | R¹=Cyclopropyl, R²=Phenyl | Styrene | 3-Cyclopropyl-5-phenyl-4-styrylisoxazole | 78-88 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted isoxazole derivatives. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions provide efficient and modular approaches to functionalize the C4 position of the isoxazole ring. The detailed protocols and quantitative data presented in these application notes serve as a practical guide for researchers in medicinal chemistry and drug discovery to facilitate the synthesis of novel isoxazole-based compounds for the development of new therapeutic agents.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nobelprize.org [nobelprize.org]
- 13. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 14. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. benchchem.com [benchchem.com]
- 25. Heck Reaction [organic-chemistry.org]
- 26. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodoisoxazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding site of various kinases.[1] The functionalization of the isoxazole ring is a critical strategy for modulating the potency, selectivity, and pharmacokinetic profile of these inhibitors. While direct literature on the use of 4-iodoisoxazole in the synthesis of kinase inhibitors is limited, its structure presents a valuable opportunity for synthetic diversification.
Analogous to other iodo-heterocycles like 4-iodopyrazole, which are extensively used in drug discovery, this compound is an ideal precursor for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the C4-position. This application note will focus on the prospective use of this compound as a key building block for the synthesis of kinase inhibitors, particularly targeting the c-Jun N-terminal kinase (JNK) signaling pathway, via the Suzuki-Miyaura cross-coupling reaction.
Application Focus: Synthesis of JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including inflammatory cytokines and ultraviolet irradiation.[2][3] The JNK signaling pathway is implicated in a variety of cellular processes, such as apoptosis, inflammation, and cell differentiation.[2][4] Dysregulation of this pathway is associated with neurodegenerative diseases, inflammatory disorders, and cancer, making JNKs attractive therapeutic targets.[2][5] Isoxazole-based compounds have been identified as potent inhibitors of JNKs.[6] The Suzuki-Miyaura coupling of this compound with various boronic acids represents a robust and versatile strategy for generating a library of novel isoxazole derivatives for screening as potential JNK inhibitors.
Biological Pathway: JNK Signaling
The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or MEKK1, in response to extracellular stimuli.[5] The activated MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[4] These dual-specificity kinases, in turn, phosphorylate and activate the JNKs (JNK1, JNK2, and JNK3) on threonine and tyrosine residues within the activation loop.[3] Activated JNKs translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[3] This leads to the transcription of genes involved in cellular responses to stress, including apoptosis.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative Isoxazole-Based Kinase Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of several isoxazole-containing compounds against various kinases, demonstrating the potential of this scaffold in developing potent inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Compound 3 [6] | JNK3 | 42 | Biochemical |
| Compound 3 [6] | p38 | 84 | Biochemical |
| Compound 13 [6] | JNK3 | 13 | Biochemical |
| Compound 13 [6] | p38 | >250 | Biochemical |
| Compound 27 [6] | JNK3 | 42 | Biochemical |
| Compound 27 [6] | p38 | >1000 | Biochemical |
| TTI-4 [7] | MCF-7 cell line | 2630 | Cell-based (MTT) |
| VEGFR-2 Inhibitor [8] | VEGFR-2 | Varies (QSAR study) | In silico/Biochemical |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
The following table provides examples of reaction conditions for the Suzuki-Miyaura coupling of iodo-heterocycles analogous to this compound, which can serve as a starting point for optimization.
| Iodo-Heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 12 | 85 |
| 4-Iodopyrazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | DME | 80 | 6 | 92 |
| 5-Iodo-1-methyl-1H-imidazole | 3-Pyridinylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 110 | 16 | 78 |
| 4-Iodo-3-methylisothiazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (4) | Na2CO3 | DMF/H2O | 90 | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of this compound should be approximately 0.1-0.2 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoxazole product.
Disclaimer: This is a general guideline. Reaction conditions may require optimization for specific substrates.
Protocol 2: In Vitro Kinase Inhibitory Activity Assay (IC50 Determination)
This protocol provides a general method for determining the IC50 value of a synthesized compound against a target kinase.
Materials:
-
Recombinant purified protein kinase (e.g., JNK3)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized 4-aryl-isoxazole inhibitor (test compound)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In the wells of a microplate, add the kinase reaction buffer, the target kinase, and the specific peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive (DMSO only) and negative (no kinase) controls.
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Detection: Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the average signal from the positive control wells to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[9]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
References
- 1. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 6. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 4-Iodoisoxazole in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole motif is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1] The functionalization of the isoxazole ring is therefore of significant interest in synthetic and medicinal chemistry. Among the various substituted isoxazoles, 4-iodoisoxazole stands out as a versatile and highly valuable building block. The carbon-iodine bond at the 4-position provides a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This application note will detail the utility of this compound in the context of natural product synthesis, providing exemplary protocols and quantitative data for key transformations.
Core Application: A Convergent Synthesis of a Hypothetical Bioactive Natural Product
To illustrate the practical application of this compound, we will consider the convergent synthesis of a hypothetical natural product, "Isoxazolomycin A," which features a complex carbon skeleton appended to the isoxazole core. The synthetic strategy hinges on the use of a pre-functionalized this compound derivative as a central building block, which is subsequently elaborated through a series of palladium-catalyzed cross-coupling reactions.
Key Synthetic Steps Showcasing this compound:
-
Synthesis of the this compound Intermediate: The synthesis begins with the preparation of a substituted this compound. A common method involves the iodination of a corresponding 3,5-disubstituted isoxazole.
-
Palladium-Catalyzed Cross-Coupling Reactions: The this compound intermediate serves as a versatile platform for introducing molecular complexity through various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: To install an aryl or vinyl substituent at the 4-position.
-
Sonogashira Coupling: To introduce an alkynyl moiety, which can be further functionalized.
-
Heck Coupling: For the olefination of the 4-position.
-
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations involving the this compound intermediate in the synthesis of Isoxazolomycin A.
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodination | 3,5-Dimethylisoxazole | NIS, H₂SO₄ | Acetonitrile | 25 | 2 | 92 |
| 2 | Suzuki Coupling | 4-Iodo-3,5-dimethylisoxazole, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 |
| 3 | Sonogashira Coupling | 4-Iodo-3,5-dimethylisoxazole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25 | 6 | 91 |
| 4 | Heck Coupling | 4-Iodo-3,5-dimethylisoxazole, Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 18 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Protocol 1: Synthesis of 4-Iodo-3,5-dimethylisoxazole
Materials:
-
3,5-Dimethylisoxazole
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,5-dimethylisoxazole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).
-
Carefully add concentrated sulfuric acid (0.1 mmol) dropwise to the stirring solution.
-
Monitor the reaction by TLC. Upon completion (typically 2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-3,5-dimethylisoxazole.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylisoxazole
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-iodo-3,5-dimethylisoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent mixture of toluene, ethanol, and water (10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask and heat the reaction mixture to 100 °C under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-iodo-3,5-dimethylisoxazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in anhydrous THF (10 mL).
-
Add the terminal alkyne (1.2 mmol) followed by triethylamine (2.0 mmol).
-
Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 6 hours), quench with saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for Isoxazolomycin A.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products and their analogues. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of intricate molecular architectures. The protocols outlined in this application note provide a solid foundation for researchers to employ this compound in their synthetic endeavors, facilitating the discovery and development of new therapeutic agents. The robust nature of these reactions and the stability of the isoxazole core make this an attractive strategy for late-stage functionalization in total synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodoisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodoisoxazole. The isoxazole scaffold is a significant heterocyclic motif in medicinal chemistry, and the functionalization of the C4 position via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2][3] This guide covers key reactions such as Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination, offering insights into reaction conditions, and detailed experimental procedures.
Sonogashira Coupling of 4-Iodoisoxazoles
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] This reaction is highly effective for the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles, affording products in high yields.[6][7]
Data Presentation: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes.
| Entry | This compound (Substituents: 3, 5) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | t-Bu, Ph | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 95 |
| 2 | t-Bu, Ph | 1-Heptyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 92 |
| 3 | t-Bu, Ph | 3-Phenyl-1-propyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 90 |
| 4 | Ph, Ph | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 85 |
| 5 | Ph, Ph | 1-Heptyne | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 88 |
| 6 | Me, Ph | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 98 |
| 7 | Cyclopropyl, Ph | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 96 |
| 8 | n-Pentyl, Ph | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | Et₂NH | DMF | 80 | 8 | 93 |
Data adapted from a study on the Pd-catalyzed Sonogashira cross-coupling reaction for the synthesis of C4-alkynylisoxazoles.[6][7]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of a 3,5-disubstituted-4-iodoisoxazole with a terminal alkyne.
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Diethylamine (Et₂NH) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the 3,5-disubstituted-4-iodoisoxazole, Pd(acac)₂, PPh₃, and CuI.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF, the terminal alkyne, and diethylamine via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-alkynylisoxazole.
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling of this compound.
Suzuki-Miyaura Coupling of 4-Iodoisoxazoles
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8][9][10] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation.[11]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for a wide range of this compound derivatives is not extensively compiled in single sources, the following table provides representative conditions that can serve as a starting point for optimization, based on successful couplings of other iodo-heterocycles.[11]
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 |
| 4 | Vinylboronic acid pinacol ester | Pd(dba)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a boronic acid or its ester.
Materials:
-
This compound (1.0 eq)
-
Aryl- or Vinylboronic acid/ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction vessel, combine the this compound, boronic acid/ester, palladium catalyst, ligand (if applicable), and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-substituted isoxazole.
Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of 4-Iodoisoxazoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[2][12][13] This reaction can be applied to this compound to introduce a variety of primary and secondary amines at the C4 position.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Specific data for this compound is limited; however, the following conditions, adapted from protocols for other iodo-heterocycles, can be used as a starting point.[1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 |
| 4 | Indole | CuI (10) | - | K₂CO₃ | DMF | 120 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-4 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried reaction vessel, combine the this compound, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Heat the reaction mixture to the specified temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the 4-amino-isoxazole derivative.
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical workflow for the Buchwald-Hartwig amination.
Heck Coupling of 4-Iodoisoxazoles
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15] While less documented for this compound specifically, this reaction offers a viable route for the synthesis of 4-vinylisoxazoles. The general principles of the Heck reaction can be applied, with the expectation that this compound will be a reactive substrate.
A general protocol would involve reacting this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Optimization of the catalyst, ligand, base, and temperature will be crucial for achieving good yields and selectivity.
Given the lack of specific quantitative data for this compound in the initial search, a generalized protocol is suggested as a starting point for experimental investigation. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 4-Iodoisoxazole for Biological Screening
An overview of the derivatization of 4-iodoisoxazole for biological screening, complete with detailed protocols and data for researchers in drug discovery.
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in drug design. The functionalization of the isoxazole core is a key strategy for developing novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
This compound, in particular, serves as a versatile and highly reactive intermediate for creating diverse molecular libraries. The carbon-iodine bond is readily activated for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, along with methodologies for subsequent biological screening.
Part 1: Synthetic Derivatization of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound core. These methods offer mild reaction conditions and tolerate a broad range of functional groups, making them ideal for complex molecule synthesis.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the this compound with an organoboron compound, typically a boronic acid or ester.[4][5] This reaction is widely used to synthesize aryl- or heteroaryl-substituted isoxazoles.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid using microwave irradiation.[6]
-
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane and Ethanol (solvent mixture)
-
Microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
To the microwave reactor vial, add the this compound, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the dioxane/ethanol solvent mixture.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-isoxazole.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[7] This reaction is catalyzed by a combination of palladium and copper(I) complexes and is essential for synthesizing alkynyl-substituted isoxazoles.[3][8]
Protocol: Sonogashira Coupling of 4-Iodoisoxazoles
This protocol is adapted for the coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes.[3][8]
-
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Terminal alkyne (2.0 equiv)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diethylamine (Et₂NH) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Schlenk flask, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To the dry Schlenk flask under an inert atmosphere, add the this compound, Pd(acac)₂, PPh₃, and CuI.
-
Add anhydrous DMF and stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne to the reaction mixture, followed by the diethylamine.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Heck Coupling
The Heck reaction involves the C-C bond formation between this compound and an alkene, such as an acrylate or styrene, to yield a substituted alkene.[6][9] This reaction typically requires a palladium catalyst and a base.[10]
Protocol: Heck Coupling of N-Protected 4-Iodoisoxazoles
For isoxazoles with an available nitrogen, protection may be required. This general protocol can be adapted for this compound.[6]
-
Materials:
-
This compound derivative (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Schlenk tube, inert atmosphere (Argon)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the this compound in acetonitrile.
-
Add the alkene, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Biological Screening Protocols
Once a library of this compound derivatives is synthesized, their biological activity can be assessed using various in vitro assays.
Anticancer Activity Screening (MTT Assay)
This protocol is for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines, such as MCF-7 (breast), HeLa (cervical), and Hep3B (liver).[11]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀).
-
Antimicrobial Activity Screening (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli.[2][12]
-
Procedure:
-
Preparation: Prepare a series of twofold dilutions of each synthesized compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed visually or by measuring absorbance.
-
Part 3: Data Presentation
Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives.
Table 1: Representative Biological Activity of Isoxazole Derivatives
| Compound ID | Target/Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) | Reference |
| 2a | Antioxidant (DPPH) | - | IC₅₀ = 7.8 ± 1.21 µg/mL | [11] |
| 2d | Cytotoxicity (MTT) | HeLa | IC₅₀ = 15.48 µg/mL | [11] |
| 2d | Cytotoxicity (MTT) | Hep3B | IC₅₀ ≈ 23 µg/mL | [11] |
| 2e | Cytotoxicity (MTT) | Hep3B | IC₅₀ ≈ 23 µg/mL | [11] |
| PUB9 | Antimicrobial | S. aureus | MIC < 0.0078 µg/mL | [2] |
| PUB10 | Antimicrobial | S. aureus | MIC = 1 µg/mL | [2] |
Note: Compound IDs are taken from the cited literature.
Table 2: Example Yields for Sonogashira Coupling of Iodo-Heterocycles
The following data, based on reactions with structurally similar iodo-isoxazoles, provides expected yields for the Sonogashira coupling of this compound derivatives.[3]
| Entry | Terminal Alkyne | Product Structure (Generic) | Expected Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-isoxazole | 90-98% |
| 2 | 4-Ethynylanisole | 4-((4-Methoxyphenyl)ethynyl)-isoxazole | 85-95% |
| 3 | 1-Ethynyl-4-fluorobenzene | 4-((4-Fluorophenyl)ethynyl)-isoxazole | 88-96% |
Conclusion
The derivatization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for generating libraries of novel compounds for biological screening. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide versatile and efficient pathways to a wide range of structurally diverse isoxazole derivatives. The protocols outlined in this document offer a robust framework for synthesis and subsequent evaluation in anticancer and antimicrobial assays, facilitating the discovery of new lead compounds for drug development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Iodoisoxazole Suzuki Coupling Reactions
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-iodoisoxazole. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound Suzuki coupling reaction has a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary culprits often include suboptimal reaction conditions, catalyst deactivation, or the inherent reactivity of the substrates. Key areas to investigate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Additionally, side reactions such as dehalogenation of the this compound or homocoupling of the boronic acid can significantly reduce the yield of the desired product.[1][2][3]
Q2: How do I choose the right palladium catalyst and ligand for my this compound coupling?
A2: The selection of the catalyst and ligand system is critical. For heteroaryl iodides like this compound, traditional catalysts such as Pd(PPh₃)₄ can be effective. However, for more challenging couplings, or to improve yields and reaction times, consider using more advanced catalyst systems. These often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a sterically hindered and electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., SPhos, XPhos). These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved efficiency.[2][4]
Q3: What is the role of the base in the Suzuki coupling, and which one should I use for this compound?
A3: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5] Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome. For isoxazole substrates, starting with a moderately strong base like K₂CO₃ or Na₂CO₃ is often a good approach. If the reaction is sluggish, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.[4][6]
Q4: I'm observing a significant amount of a byproduct that appears to be my starting this compound without the iodine. What is happening and how can I prevent it?
A4: This side reaction is known as dehalogenation (or proto-deiodination), where the iodine atom is replaced by a hydrogen atom.[7] This can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the isoxazole. To minimize dehalogenation, ensure your reaction is performed under strictly anaerobic conditions, as oxygen can contribute to the formation of these hydride species. Also, consider the choice of solvent and base, as they can influence this side reaction. In some cases, switching to a different palladium catalyst or ligand can also suppress dehalogenation.
Q5: My reaction is producing a symmetrical biaryl product derived from my boronic acid. How can I avoid this homocoupling?
A5: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling.[3] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling. To prevent this, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a Pd(0) source directly, or a pre-catalyst that efficiently generates the active Pd(0) species, can also help minimize homocoupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure ligands are pure. Consider using a more robust pre-catalyst. |
| Inappropriate base | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and anhydrous. | |
| Poor solvent choice | Use a solvent or solvent mixture that solubilizes all reactants (e.g., dioxane/water, toluene/ethanol/water).[4] | |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. | |
| Significant Dehalogenation | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (N₂ or Ar). |
| Suboptimal solvent/base | Try switching to a different solvent system or a milder base. | |
| Inappropriate catalyst system | Experiment with different palladium catalysts and ligands that may be less prone to forming hydride species. | |
| Boronic Acid Homocoupling | Presence of oxygen | Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere. |
| Inefficient Pd(0) generation | Use a Pd(0) catalyst source directly or a pre-catalyst that rapidly forms the active species. | |
| Difficulty in Product Purification | Close polarity of product and byproducts | Optimize the reaction to minimize side products. Employ advanced purification techniques like preparative HPLC if necessary. |
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for Suzuki coupling reactions of iodo-heterocyles, which can serve as a starting point for optimizing the coupling of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 75 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 88 | 4-Iodo-1-trityl-1H-imidazole |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | 4-Iodo-1-methyl-1H-pyrazole |
| 4 | PdCl₂ (5) | - | KHCO₃ | DMF/H₂O | 85 | 3 | 81 | 4-Iodo-5-methyl-3-phenylisoxazole[8] |
Table 2: Effect of Base on Yield
| Entry | Catalyst (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 75 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 72 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 81 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 18 | 78 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
Table 3: Effect of Solvent on Yield
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 100 | 24 | 85 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile/H₂O | 80 | 12 | 70 | 3-Iodo-5-phenyl-isothiazole-4-carbonitrile |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-isoxazole.
Protocol for the Synthesis of Valdecoxib via Suzuki-Miyaura Coupling[8]
This protocol describes the synthesis of the COX-2 inhibitor Valdecoxib.
Materials:
-
4-Iodo-5-methyl-3-phenylisoxazole (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (1.1 equiv)
-
PdCl₂ (5 mol%)
-
KHCO₃ (1.4 equiv)
-
4:1 DMF/H₂O
Procedure:
-
Combine 4-iodo-5-methyl-3-phenylisoxazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and KHCO₃ in a reaction vessel.
-
Add the 4:1 DMF/H₂O solvent mixture.
-
Add PdCl₂ to the mixture.
-
Heat the reaction to 85 °C for 3 hours.
-
After cooling, perform a standard aqueous workup.
-
The crude product is then purified to yield Valdecoxib (81% isolated yield).[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in 4-Iodoisoxazole synthesis and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 4-iodoisoxazoles, addressing common challenges and offering detailed troubleshooting strategies. Below you will find frequently asked questions (FAQs), troubleshooting guides for common side reactions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-iodoisoxazoles?
A1: The two most prevalent and effective methods for the synthesis of 4-iodoisoxazoles are:
-
Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes: This is a highly efficient method where a substituted 2-alkyn-1-one O-methyl oxime is treated with an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), to directly form the 4-iodoisoxazole ring in a single step. This method is noted for its high yields and excellent regioselectivity.[1][2][3]
-
Direct Iodination of Pre-formed Isoxazoles: This method involves the synthesis of a 3,5-disubstituted isoxazole followed by electrophilic iodination at the C-4 position. A common reagent system for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[4]
Q2: I am observing low to no yield of my desired this compound. What are the potential causes?
A2: Low yields can stem from several factors, depending on the synthetic route:
-
Decomposition of Intermediates: In syntheses that proceed through a nitrile oxide intermediate, dimerization to form furoxans is a common side reaction that consumes the intermediate and lowers the yield of the desired isoxazole.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. For instance, in the electrophilic cyclization, while ICl is highly efficient, using I₂ may require longer reaction times and higher equivalents to achieve comparable yields.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as the 2-alkyn-1-one O-methyl oxime or the isoxazole precursor, can interfere with the reaction.
-
Inefficient Nitrile Oxide Generation: In methods relying on in situ nitrile oxide formation, the choice of oxidant and conditions is critical for efficient generation.[1]
Q3: How can I purify my this compound product?
A3: Purification of 4-iodoisoxazoles is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and side products. The choice of eluent will depend on the polarity of the specific this compound derivative. Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Troubleshooting Guides for Common Side Reactions
Issue 1: Formation of a Mixture of Regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles)
-
Potential Cause: In 1,3-dipolar cycloaddition reactions, poor regioselectivity can lead to the formation of a mixture of isoxazole isomers. This is primarily influenced by the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[1]
-
Recommended Solutions:
-
Catalyst Selection: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the formation of 3,5-disubstituted isoxazoles.[1]
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents may favor the desired isomer.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the cycloaddition.[1]
-
Slow Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from a precursor can help maintain a low concentration of the dipole, which can improve selectivity.[1]
-
Issue 2: Dimerization of Nitrile Oxide to Furoxan
-
Potential Cause: Nitrile oxides are unstable intermediates and can dimerize to form furoxans, which is a common byproduct in isoxazole synthesis.[1]
-
Recommended Solutions:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts promptly, minimizing the opportunity for dimerization.
-
Low Temperature: Perform the reaction at a low temperature to decrease the rate of dimerization.[1]
-
Issue 3: Formation of Di-iodinated or Other Over-iodinated Products
-
Potential Cause: Using an excess of the iodinating agent or prolonged reaction times can lead to the introduction of more than one iodine atom onto the isoxazole or aromatic rings within the molecule.
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the isoxazole substrate. Use of a 1:1 or a slight excess of the iodinating agent is recommended.
-
Monitor Reaction Progress: Closely monitor the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid over-iodination.
-
Reaction Temperature: Perform the iodination at a controlled low temperature to reduce the rate of multiple iodinations.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes
This protocol is adapted from the work of Waldo and Larock.[1][2]
Step 1: Synthesis of 2-Alkyn-1-one O-Methyl Oxime
-
To a solution of the corresponding ynone in methanol, add methoxylamine hydrochloride and pyridine.
-
Add anhydrous sodium sulfate (Na₂SO₄) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ynone is consumed.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Z-O-methyl oxime.
Step 2: Electrophilic Cyclization to form this compound
-
Dissolve the 2-alkyn-1-one O-methyl oxime in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add a solution of iodine monochloride (ICl) (1.0 M in CH₂Cl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Iodination of 3,5-Disubstituted Isoxazoles using NIS/TFA
This protocol is based on general procedures for the iodination of electron-rich aromatic and heterocyclic compounds.[4]
-
Dissolve the 3,5-disubstituted isoxazole in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (NIS) (typically 1.0-1.2 equivalents).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of 4-iodoisoxazoles.
Table 1: Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes with ICl
| Substrate (R¹-C≡C-CO-R²) | R¹ | R² | Time (h) | Yield (%) |
| 1 | Ph | Ph | 0.5 | 95 |
| 2 | Ph | 4-MeO-C₆H₄ | 0.5 | 98 |
| 3 | Ph | 4-F-C₆H₄ | 0.5 | 96 |
| 4 | n-Bu | Ph | 1 | 85 |
Data adapted from Waldo, J. P.; Larock, R. C. J. Org. Chem. 2007, 72, 9643-9647.[1]
Table 2: Comparison of Iodinating Agents for Electrophilic Cyclization
| Iodinating Agent | Equivalents | Time (h) | Yield (%) |
| ICl | 1.1 | 0.5 | 95 |
| I₂ | 1.5 | 12 | 88 |
Data for the cyclization of 1-phenyl-3-phenylprop-2-yn-1-one O-methyl oxime. Adapted from Waldo, J. P.; Larock, R. C. J. Org. Chem. 2007, 72, 9643-9647.[1]
Visualized Workflows and Logical Relationships
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sonogashira Coupling of 4-Iodoisoxazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 4-iodoisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Sonogashira coupling with this compound?
A1: The success of the Sonogashira coupling hinges on several key factors: the activity of the palladium catalyst and copper co-catalyst, the purity of reagents and solvents, and the exclusion of oxygen.[1] Given that this compound is an iodo-heterocycle, the carbon-iodine bond is highly reactive, which is advantageous.[2] However, careful optimization of catalyst loading, ligands, base, and temperature is still crucial for high yields.
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which results from the decomposition and agglomeration of the palladium catalyst.[1] This deactivation leads to a stalled reaction. It can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or excessively high temperatures.[3] To prevent this, use high-purity, degassed solvents and fresh reagents.
Q3: My primary side product is the homocoupling of the alkyne (Glaser coupling). How can I minimize this?
A3: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[4] To minimize Glaser coupling, it is essential to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[1] In cases where homocoupling is persistent, a copper-free Sonogashira protocol may be employed.[5]
Q4: What is the typical reactivity order for aryl halides in Sonogashira coupling, and where does this compound fit in?
A4: The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1] As an aryl iodide, this compound is highly reactive and should readily undergo coupling under relatively mild conditions, often at room temperature.[2]
Q5: Is a copper co-catalyst always necessary?
A5: No, copper-free Sonogashira reactions are well-established and can be advantageous in preventing alkyne homocoupling.[5] These reactions may, however, require different ligands or reaction conditions to proceed efficiently.
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Yields
A logical workflow for troubleshooting low product yields in the Sonogashira coupling.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound and Alkyne: Ensure the starting materials are pure and free from contaminants that could poison the catalyst.[1]
-
Copper(I) Iodide: CuI can degrade over time. Use a fresh, high-quality source.
-
Solvents and Base: Use anhydrous, degassed solvents and a dry amine base. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
-
-
Assess the Catalyst System:
-
Catalyst Activity: Palladium catalysts, especially if old or improperly stored, can lose activity. Use a fresh batch of the palladium precursor.
-
Ligand Choice: The ligand plays a crucial role. For heteroaryl halides, phosphine ligands like triphenylphosphine (PPh₃) are common. If yields are low, consider screening other ligands.
-
Catalyst Loading: While lower catalyst loading is desirable, it may be necessary to increase the loading (e.g., from 1 mol% to 5 mol% of Pd) to initiate the reaction, especially if impurities are present.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: Although this compound is reactive, some substrate combinations may require heating. Increase the temperature incrementally (e.g., from room temperature to 50-80 °C).[6]
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction. Triethylamine can sometimes serve as both the base and the solvent.[3] Other common solvents include DMF, THF, and acetonitrile.[6]
-
Stoichiometry: A slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Symptoms: A significant amount of a symmetrical diyne byproduct is observed.
Solutions:
-
Strictly Anaerobic Conditions: The primary cause is often the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
-
Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. This completely eliminates the primary pathway for this side reaction.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can maintain a low concentration of the copper acetylide, favoring the cross-coupling pathway.
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Symptoms: The reaction mixture turns black with a visible precipitate.
Solutions:
-
Use High-Purity Reagents: Impurities are a common cause of catalyst decomposition.
-
Solvent Choice: If using THF and observing this issue, consider switching to another solvent like DMF or triethylamine.[3]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
Data Presentation
The following tables summarize quantitative data for the Sonogashira coupling of 4-iodoisoxazoles and related iodo-heterocycles to guide optimization.
Table 1: Effects of Catalyst Precursors, Ligands, and Catalyst Loadings on the Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles. [7]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (5) | - | 10 | Et₃N | THF | 60 | 12 | 85 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | 10 | Et₃N | THF | 60 | 12 | 92 |
| 3 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | 10 | Et₃N | THF | 60 | 12 | 95 |
| 4 | Pd(PPh₃)₄ (5) | - | 10 | Et₃N | THF | 60 | 12 | 98 |
| 5 | Pd(PPh₃)₄ (2) | - | 10 | Et₃N | THF | 60 | 12 | 90 |
| 6 | Pd(PPh₃)₄ (5) | - | 10 | DBU | THF | 60 | 12 | 75 |
| 7 | Pd(PPh₃)₄ (5) | - | 10 | Et₃N | DMF | 60 | 12 | 96 |
| 8 | Pd(PPh₃)₄ (5) | - | - | Et₃N | THF | 60 | 12 | 20 |
Table 2: Representative Yields for Sonogashira Coupling of a Structurally Similar Iodo-oxazole. [8]
| Entry | Terminal Alkyne | Expected Yield (%) |
| 1 | Phenylacetylene | 90-98 |
| 2 | 4-Ethynylanisole | 85-95 |
| 3 | 1-Ethynyl-4-fluorobenzene | 88-96 |
| 4 | 1-Hexyne | 75-85 |
| 5 | 2-Methyl-3-butyn-2-ol | 82-92 |
Experimental Protocols
This section provides a general methodology for the Sonogashira cross-coupling of a this compound with a terminal alkyne.
Materials and Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes for liquid transfer
-
Standard laboratory glassware
-
This compound derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe.
-
Add the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (room temperature to 60 °C is a good starting point).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Sonogashira Coupling
The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
References
Technical Support Center: Purification of 4-Iodoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-iodoisoxazole derivatives.
Troubleshooting Guide
This guide is designed to help you resolve common issues during the purification of this compound derivatives.
Issue 1: Low Recovery of the Desired Product After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired this compound derivative is not eluting from the column, or the yield is significantly lower than expected. | Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can lead to the degradation of sensitive this compound derivatives. The carbon-iodine bond can also be susceptible to cleavage.[1][2][3] | 1. Test for Stability: Before performing column chromatography, spot the crude material on a silica gel TLC plate, let it sit for an hour, and then elute. Any new spots may indicate decomposition. A 2D TLC can also be performed to check for stability.[1][4]2. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This can be done by preparing a slurry of silica gel in the eluent containing a small amount of triethylamine (0.1-1%).[5][6]3. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[1] For polar derivatives, reverse-phase (C18) silica gel can be an effective alternative.[6] |
| The compound elutes with a very low Rf value and broad peaks, leading to poor separation and recovery. | Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively move the compound through the column. | 1. Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.[7]2. Increase Solvent Polarity Gradually: If the compound is strongly adsorbed, a gradual increase in the polarity of the eluent (gradient elution) can improve peak shape and elution.[5][8] |
Issue 2: Presence of Impurities in the Final Product After Purification
| Symptom | Potential Impurity | Mitigation and Purification Strategy |
| Additional peaks are observed in the HPLC or NMR spectrum of the purified product. | Unreacted Starting Materials: Incomplete reaction can leave starting materials such as the corresponding α,β-unsaturated ketone or hydroxylamine in the crude product.[9] | 1. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC or HPLC.2. Column Chromatography: A well-optimized column chromatography protocol should be able to separate the product from less polar starting materials. |
| The purified product contains isomers. | Regioisomers or Stereoisomers: The synthesis of isoxazoles can sometimes lead to the formation of different isomers, which may have similar polarities.[10] | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often effective for separating closely related isomers.[11][12]2. Careful Optimization of Flash Chromatography: A very shallow solvent gradient and a long column can sometimes resolve isomers.[7] |
| The product appears discolored or shows signs of degradation. | Deiodination Byproducts: The carbon-iodine bond can be labile under certain conditions, leading to the formation of the corresponding non-iodinated isoxazole.[11] | 1. Mild Purification Conditions: Avoid harsh acidic or basic conditions during workup and purification.2. Use Deactivated Silica Gel: As mentioned previously, acidic silica can promote deiodination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities often depend on the synthetic route. For instance, in the synthesis from α,β-unsaturated ketones and hydroxylamine followed by iodination, you might find unreacted starting materials or the non-iodinated isoxazole intermediate.[9] If the synthesis involves the reaction of 2-alkyn-1-one O-methyl oximes with an iodine source like ICl, unreacted starting materials and potential side-products from the reaction of the alkyne can be present.[13]
Q2: My this compound derivative seems to be unstable on silica gel. What are my options for purification?
A2: If your compound is unstable on silica gel, you have several alternatives:
-
Use deactivated silica gel: Neutralizing the silica gel with a base like triethylamine can prevent degradation.[5][6]
-
Switch to a different stationary phase: Neutral or basic alumina, or Florisil are good alternatives.[1] For more polar compounds, consider reverse-phase chromatography.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids contact with silica gel.
-
Preparative HPLC: This technique offers high resolution and can be performed with a variety of stationary phases and solvent systems, providing a versatile option for sensitive compounds.[11][12]
Q3: What are some good starting solvent systems for column chromatography of this compound derivatives?
A3: The polarity of this compound derivatives can vary widely based on their substituents. A good starting point for solvent screening with TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. For more polar derivatives, you might need to use gradients containing methanol or acetonitrile.
Q4: How can I improve the yield and purity of my this compound derivative during recrystallization?
A4: To optimize recrystallization:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14]
-
Slow Cooling: Allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.[15]
-
Minimal Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound to maximize recovery.[15]
-
Seeding: Adding a small crystal of the pure compound can induce crystallization if it is slow to start.
Data Presentation
Table 1: Purity and Yield Data from a Representative Purification Protocol
| Purification Step | Purity (by HPLC) | Yield | Notes |
| Crude Product | 65% | - | Contains starting materials and byproducts. |
| After Flash Chromatography (Silica Gel) | 92% | 75% | Some product loss due to adsorption or minor decomposition. |
| After Recrystallization | >98% | 85% (of the chromatographed material) | Effective for removing closely related impurities. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to obtain an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, dry loading by adsorbing the crude product onto a small amount of silica gel is recommended.[8]
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) at room and elevated temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for the purification of this compound derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing de-iodination of 4-Iodoisoxazole during reactions
Welcome to the technical support center for reactions involving 4-iodoisoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing the common side reaction of de-iodination.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem in reactions with this compound?
A1: De-iodination is a side reaction where the iodine atom at the 4-position of the isoxazole ring is replaced by a hydrogen atom, leading to the formation of the corresponding unsubstituted isoxazole. This is problematic as it consumes the starting material and reduces the yield of the desired product, complicating purification efforts. This side reaction is a known challenge, particularly in palladium-catalyzed cross-coupling reactions.
Q2: What are the general causes of de-iodination in cross-coupling reactions?
A2: De-iodination, or more broadly, dehalogenation, can be caused by several factors within the catalytic cycle of cross-coupling reactions. Key causes include:
-
Reaction with a hydride source: The palladium-intermediate can react with a source of hydride in the reaction mixture. Common hydride sources can be the solvent (e.g., alcohols), water, or even the base itself.
-
Slow desired reaction rate: If the primary coupling reaction (e.g., transmetalation in a Suzuki coupling) is slow, it allows more time for competing side reactions like de-iodination to occur.[1]
-
Catalyst and ligand choice: The nature of the palladium catalyst and its associated ligands can significantly influence the relative rates of the desired coupling versus de-iodination.
Q3: Which reaction parameters are most critical to control to prevent de-iodination?
A3: Careful control of the following reaction parameters is crucial:
-
Catalyst and Ligand System: The choice of the palladium source and the phosphine ligand is paramount. Bulky, electron-rich ligands can promote the desired reductive elimination over de-iodination pathways.[1]
-
Base: The strength and type of base can influence the reaction outcome. Milder inorganic bases are often preferred over strong alkoxide bases.[1]
-
Solvent: Aprotic solvents are generally recommended to minimize the presence of hydride sources.[1]
-
Temperature: Higher temperatures can sometimes accelerate de-iodination. Running the reaction at the lowest effective temperature is advisable.
-
Purity of Reagents: Ensuring all reagents, including the solvent, are pure and anhydrous (when required) can minimize potential sources of protons or hydrides.
Troubleshooting Guide: Preventing De-iodination
This guide provides a systematic approach to troubleshooting and preventing de-iodination during cross-coupling reactions with this compound.
Issue: Significant formation of de-iodinated 4-isoxazole byproduct.
Below is a troubleshooting workflow to diagnose and resolve this issue.
Experimental Protocols and Data
Below are summarized conditions for common cross-coupling reactions with this compound, with a focus on minimizing de-iodination.
Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles
A study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes provides valuable insights into optimizing reaction conditions.
General Protocol: To a solution of 3,5-disubstituted-4-iodoisoxazole (1.0 equiv.) and the terminal alkyne (2.0 equiv.) in DMF, the palladium catalyst (5 mol%), phosphine ligand (10 mol%), CuI (10 mol%), and a base (2.0 equiv.) are added under a nitrogen atmosphere. The reaction mixture is then heated.
Table 1: Effect of Palladium Catalyst and Ligand on Sonogashira Coupling
| Entry | Palladium Catalyst | Phosphine Ligand | Yield of 4a (%) | Conversion of 3a (%) |
| 1 | Pd(PPh₃)₂Cl₂ | - | 30 | - |
| 2 | Pd(acac)₂ | PPh₃ | 60 | 66 |
| 3 | Pd(acac)₂ | TFP | 53 | - |
| 4 | Pd(acac)₂ | PCy₃ | 45 | - |
| 5 | Pd(acac)₂ | DPPP | 38 | - |
| Reaction Conditions: 3a (0.3 mmol), phenylacetylene (0.6 mmol), catalyst, ligand, CuI (10 mol%), Et₂NH (2 equiv.), DMF (3 mL), 60 °C, N₂ atmosphere. |
Table 2: Effect of Base and Solvent on Sonogashira Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield of 4a (%) | Conversion of 3a (%) |
| 1 | Et₂NH | DMF | 60 | 60 | 66 |
| 2 | Et₃N | DMF | 60 | 58 | 63 |
| 3 | n-Butylamine | DMF | 60 | 25 | 38 |
| 4 | DIPEA | DMF | 60 | 18 | 25 |
| 5 | Et₂NH | THF | 60 | 30 | 41 |
| 6 | Et₂NH | MeCN | 60 | 35 | 46 |
| 7 | Et₂NH | Toluene | 60 | 22 | 33 |
| 8 | Et₂NH | DMF | 90 | 40 | 82 |
| Reaction Conditions: 3a (0.3 mmol), phenylacetylene (0.6 mmol), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), base (2.0 equiv.), solvent, N₂ atmosphere. |
Key Takeaways from Sonogashira Data:
-
The combination of Pd(acac)₂ and PPh₃ provided the best yield among the tested conditions.
-
Diethylamine (Et₂NH) was the most effective base.
-
DMF was the superior solvent.
-
Increasing the temperature from 60 °C to 90 °C increased the conversion of the starting material but decreased the yield of the desired product, suggesting an increase in side reactions like de-iodination at higher temperatures.
Suzuki-Miyaura Coupling of Iodo-Heterocycles
While specific data for this compound is limited, protocols for structurally similar iodo-heterocycles serve as an excellent starting point.
General Protocol: To a reaction vessel, add the iodo-heterocycle (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (1-5 mol%), and a base (2.0-3.0 equiv.) in a suitable solvent system. The mixture is degassed and heated under an inert atmosphere.
Table 3: Recommended Conditions for Suzuki-Miyaura Coupling to Minimize De-iodination
| Parameter | Recommendation | Rationale |
| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos) | These systems are often highly active, promoting the desired coupling over dehalogenation. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Milder inorganic bases are less likely to act as hydride sources compared to strong alkoxide bases.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | Aprotic solvents are preferred. The water is necessary to dissolve the inorganic base.[1] |
| Temperature | 60-100 °C | Start at a lower temperature and increase only if the reaction is sluggish to minimize thermal decomposition and side reactions. |
Experimental Workflow for Suzuki-Miyaura Coupling
Other Cross-Coupling Reactions
-
Heck Reaction: De-iodination can also be a side reaction. Using phosphine-free catalyst systems or specific ligands can sometimes mitigate this. The reaction is typically performed in the presence of a base like triethylamine.
-
Stille Coupling: While effective, the toxicity of organotin reagents is a significant drawback. Oxidative homocoupling of the organostannane is a possible side reaction.[2]
-
Buchwald-Hartwig Amination: Aryl iodides can sometimes be challenging substrates in this reaction, as the iodide formed can inhibit the catalyst.[3] Using bulky, electron-rich phosphine ligands is generally recommended.
By carefully selecting the reaction components and conditions, researchers can significantly minimize the undesired de-iodination of this compound and achieve higher yields of their target molecules.
References
Troubleshooting low conversion in Heck reactions with 4-Iodoisoxazole
Welcome to the technical support center for troubleshooting Heck reactions involving 4-iodoisoxazole. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound shows low or no conversion. What are the primary factors to investigate?
Low conversion is a common issue, often stemming from several potential sources. A systematic approach is crucial for diagnosis. Key areas to investigate include the integrity of your starting materials, the activity of the catalytic system, and the reaction conditions. The nitrogen atom in the isoxazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation, making optimization particularly important for this class of substrates.[1]
A logical troubleshooting workflow can help pinpoint the problem:
Caption: Troubleshooting workflow for low Heck reaction conversion.
Q2: I'm observing significant catalyst decomposition (formation of palladium black). How can I prevent this?
The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, rendering it inactive. This is a common failure mode in Heck reactions.[2]
Causes and Solutions:
-
Presence of Oxygen: Trace oxygen can oxidize the Pd(0) catalyst.[2] Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Solvents and liquid reagents should be thoroughly degassed before use by methods such as sparging with inert gas or freeze-pump-thaw cycles.
-
High Temperature: While Heck reactions often require heat, excessive temperatures (e.g., >140 °C) can accelerate catalyst decomposition.[3] If you suspect this, try lowering the temperature or screening a solvent with a more suitable boiling point.
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive ligand-to-Pd ratio can sometimes shut down the reaction.[4] For monophosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is a good starting point.
-
Substrate-Induced Decomposition: The isoxazole nitrogen itself can sometimes promote catalyst deactivation. Using more robust ligands can mitigate this.
Q3: Which catalyst and ligand system is most suitable for a challenging substrate like this compound?
The coupling of N-heteroaryl halides can be challenging due to the potential for the heteroatom to coordinate with the palladium catalyst, effectively poisoning it.[1] The choice of ligand is therefore critical.
-
Ligand Type: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential.[5]
-
Phosphines: Ligands like triphenylphosphine (PPh₃) are standard, but more sterically demanding and electron-rich ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃), Tri-tert-butylphosphine (P(t-Bu)₃), or biaryl phosphines (e.g., XPhos, SPhos) often provide superior results by promoting reductive elimination and stabilizing the active catalyst.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition and effective for coupling challenging substrates.[5][6]
-
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective palladium sources.[3] Pd(OAc)₂ is a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[7]
Q4: How do I select the appropriate base and solvent for my reaction?
The base and solvent play crucial roles in the catalytic cycle and overall reaction efficiency.
-
Base Selection: The primary role of the base is to neutralize the hydrogen halide (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[7][8]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective, particularly with polar aprotic solvents. They are less likely to cause isomerization of the alkene product.
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or Hünig's base (DIPEA) are common choices, especially in less polar solvents.[3] However, they can sometimes lead to side reactions.
-
-
Solvent Selection: Polar aprotic solvents are generally preferred.
-
Common Choices: DMF, DMA, NMP, and dioxane are excellent solvents for Heck reactions as they can dissolve the inorganic bases and stabilize the polar intermediates in the catalytic cycle.[3]
-
Considerations: The solvent must be anhydrous and degassed. The reaction temperature will be limited by the solvent's boiling point, so choose one that allows for the necessary thermal conditions.
-
Table 1: General Guide for Optimizing Heck Reaction Parameters
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For Difficult Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2.5 mol%) | Pd-NHC Pre-catalyst (1-5 mol%) | Pd(OAc)₂ is a stable, common Pd(II) source. Pd₂(dba)₃ is a Pd(0) source. NHC pre-catalysts offer high stability and activity.[5][6] |
| Ligand | PPh₃ (4-10 mol%) | P(o-tol)₃ (4-10 mol%) | XPhos or SPhos (4-10 mol%) | Increasing ligand bulk and electron-donating ability often improves yield for challenging substrates like N-heterocycles.[1] |
| Base | Et₃N (2.0 equiv) | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | The choice of base can significantly impact yield.[9] Inorganic bases are often used in polar solvents to minimize side reactions. |
| Solvent | DMF | Dioxane | NMP or DMA | Polar aprotic solvents are standard.[3] NMP and DMA have higher boiling points, allowing for higher reaction temperatures if needed. |
| Temperature | 100 °C | 120 °C | 140 °C | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition if not carefully controlled.[3] |
General Experimental Protocol
This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). Optimization may be required.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Alkene (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2–5 mol%)
-
Phosphine Ligand (e.g., P(o-tol)₃, 4–10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Ar or N₂), oil bath.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the base, the palladium source, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Addition of Reagents: Through the inert gas line, add the anhydrous, degassed solvent, followed by the alkene via syringe.
-
Reaction Execution: Place the sealed flask into a preheated oil bath set to the desired temperature (e.g., 100–120 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4–24 hours).[10]
-
Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Diagrams
The Heck Reaction Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene, and finally β-hydride elimination to release the product. The base is crucial for the final step, which regenerates the active Pd(0) catalyst.[7]
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
References
- 1. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. reddit.com [reddit.com]
- 5. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Impact of ligand choice on 4-Iodoisoxazole cross-coupling efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the cross-coupling of 4-iodoisoxazoles.
Frequently Asked Questions (FAQs)
Q1: Why is ligand choice so critical for the cross-coupling of 4-iodoisoxazoles?
A1: Ligand choice is paramount as it directly influences the efficiency and outcome of the cross-coupling reaction. The ligand stabilizes the palladium catalyst, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and can influence the overall reaction rate and selectivity. For 4-iodoisoxazoles, which are electron-rich heteroaromatics, ligands that are sufficiently electron-rich and sterically bulky are often required to promote efficient oxidative addition, which can be a rate-limiting step.
Q2: What are the most common side reactions observed during the cross-coupling of 4-iodoisoxazoles?
A2: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.
-
Dehalogenation: Reduction of the 4-iodoisoxazole to the corresponding isoxazole.
-
Protodeborylation: Cleavage of the C-B bond in the boronic acid starting material in Suzuki coupling.
-
Isoxazole Ring Opening: The N-O bond of the isoxazole ring can be susceptible to cleavage under certain reductive conditions or in the presence of strong bases, leading to decomposition of the starting material or product.[1]
Q3: Which palladium precursor is best for these reactions?
A3: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used. Pd(II) precursors are often more stable to air and moisture and are reduced in situ to the active Pd(0) species. The choice of precursor can be influenced by the specific reaction and the ligand used. For challenging couplings, pre-formed palladium catalysts with bulky phosphine ligands (e.g., XPhos-Pd-G3) can offer improved activity and reproducibility.
Troubleshooting Guides
Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The C-I bond at the 4-position of the electron-rich isoxazole ring can be challenging to activate. Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) ligand. These ligands can promote the oxidative addition step. |
| Catalyst Deactivation | The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Poor Ligand/Palladium Ratio | An inappropriate ligand-to-palladium ratio can lead to catalyst instability or inactivity. For monodentate phosphine ligands, a 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. |
| Inappropriate Base | The choice and strength of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. If you observe low reactivity, switching to a stronger base like Cs₂CO₃ may be beneficial. For Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically used. |
| Isoxazole Ring Instability | The isoxazole ring, particularly the N-O bond, can be sensitive to harsh reaction conditions, such as high temperatures or very strong bases, leading to decomposition.[1] Monitor the reaction for the formation of unidentified byproducts. If decomposition is suspected, try lowering the reaction temperature or using a milder base. |
Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I minimize these?
Answer:
| Byproduct | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Alkyne | This is often caused by the presence of oxygen, which can promote the oxidative coupling of the organometallic reagent. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. For Sonogashira coupling, using copper-free conditions can sometimes mitigate alkyne homocoupling (Glaser coupling). |
| Dehalogenation of this compound | This can occur if there is a source of hydride in the reaction, or through side reactions of the palladium catalyst. Ensure you are using anhydrous solvents. In some cases, the choice of base or ligand can influence the extent of dehalogenation. |
Data Presentation
The following tables summarize quantitative data on the impact of ligand choice on the efficiency of cross-coupling reactions with 4-iodoisoxazoles and related iodo-heterocycles.
Table 1: Suzuki-Miyaura Coupling of 4-Iodo-3,5-dimethylisoxazole with Phenylboronic Acid (Adapted from analogous reactions)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 10 | 78 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 80 | 6 | 92 |
Data is representative and adapted from studies on electronically similar iodo-heterocycles to provide a baseline for optimization.
Table 2: Heck Coupling of 4-Iodo-3,5-dimethylisoxazole with Styrene (Adapted from analogous reactions)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 16 | 70 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMAc | 120 | 12 | 82 |
| 3 | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 14 | 75 |
| 4 | Pd(OAc)₂ (2) | None (ligand-free) | Et₃N | DMF | 100 | 24 | 55 |
Data is representative and adapted from studies on electronically similar iodo-heterocycles to provide a baseline for optimization.
Table 3: Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes
| Entry | This compound Substituents (R¹, R²) | Alkyne | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | R¹=Ph, R²=Me | Phenylacetylene | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | 60 | 3 | 98 |
| 2 | R¹=Me, R²=Ph | Phenylacetylene | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | 60 | 3 | 95 |
| 3 | R¹=Ph, R²=Me | 1-Hexyne | Pd(acac)₂ (5) | PPh₃ (10) | Et₂NH | DMF | 60 | 3 | 92 |
This data highlights that steric hindrance at the C3 position (R¹) can have a more significant impact on yield than at the C5 position (R²).
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound derivative
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Coupling of this compound
Materials:
-
This compound derivative
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a sealed tube under an argon atmosphere, dissolve the this compound (1.0 mmol) in DMAc (5 mL).
-
Add the alkene (1.5 mmol), Et₃N (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.10 mmol, 10 mol%).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound derivative
-
Terminal alkyne
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the this compound (1.0 mmol), Pd(acac)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous, degassed DMF (5 mL) and stir for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) followed by Et₂NH (2.0 mmol).
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Catalytic Cycle of the Heck Cross-Coupling Reaction.
Dual Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Troubleshooting Workflow for Low Yield in this compound Cross-Coupling.
References
Technical Support Center: Optimizing 4-Iodoisoxazole Coupling Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 4-iodoisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Troubleshooting and FAQs
Q1: My this compound coupling reaction is not working or giving low yields. What are the general parameters I should investigate?
A1: Low or no yield in cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key parameters to investigate include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For instance, electron-rich and bulky ligands can be more effective for certain substrates.[1] Ensure the catalyst is not degraded and is stored under an inert atmosphere.
-
Base Selection: The strength, solubility, and nature of the base are crucial for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki reactions and the regeneration of the active catalyst in Heck reactions.[2][3]
-
Solvent: The solvent influences the solubility of reactants and the catalyst, which can significantly affect reaction rates. Anhydrous and degassed solvents are often essential.
-
Temperature: Reaction temperature can be a critical factor. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[4]
Q2: How does the choice of base impact the different coupling reactions of this compound?
A2: The role and optimal choice of base vary significantly across different coupling reactions:
-
Suzuki-Miyaura Coupling: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in aqueous solvent mixtures.[1][2]
-
Heck Reaction: The primary role of the base is to neutralize the hydrogen halide formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[3] Organic bases like triethylamine (Et₃N) are frequently employed.[3][5]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[6]
-
Sonogashira Coupling: The base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.[4][7]
Q3: Are there any stability concerns with the this compound ring under basic reaction conditions?
A3: Isoxazole rings can be susceptible to cleavage under certain basic conditions, particularly with strong bases at elevated temperatures. It is important to screen bases and reaction temperatures to find conditions that promote the desired coupling reaction without significant degradation of the starting material or product. Mild inorganic bases (e.g., K₂CO₃, K₃PO₄) or hindered organic bases may be preferable in some cases to minimize this side reaction.
Suzuki-Miyaura Coupling
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper storage under an inert atmosphere. Consider screening different palladium pre-catalysts and ligands. |
| Ineffective base. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2][8] The presence of water is often crucial for the activity of inorganic bases. | |
| Poor solubility of reactants. | Try different solvent systems, such as dioxane/water or toluene/ethanol/water mixtures.[9] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Decomposition of Starting Material | Base is too strong or temperature is too high. | Use a milder base (e.g., NaHCO₃) or lower the reaction temperature and extend the reaction time. |
Data Presentation: Base Selection for Suzuki-Miyaura Coupling of Aryl Halides
The following data is for the Suzuki coupling of a generic aryl iodide and is intended to be illustrative of general trends in base performance.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 89 | [10] |
| K₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 95 | [10] |
| K₃PO₄ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 78 | [10] |
| NaOH | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 17 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Slow oxidative addition. | For electron-rich alkenes, consider using a more electron-deficient palladium catalyst or higher temperatures. |
| Catalyst deactivation (formation of palladium black). | Use a stabilizing phosphine ligand (e.g., PPh₃ or P(o-tol)₃).[11] Ensure the reaction is performed under an inert atmosphere. | |
| Inappropriate base. | Screen organic bases like triethylamine (Et₃N) or inorganic bases such as NaOAc or K₂CO₃.[3] | |
| Poor Regioselectivity | Electronic and steric factors of the alkene. | For electronically neutral alkenes, regiocontrol can be challenging. Modifying the ligand or solvent may influence the regioselectivity. |
| Isomerization of the Product | Reversible β-hydride elimination and re-addition. | The addition of certain salts or using specific ligand systems can sometimes suppress isomerization. |
Data Presentation: Base Selection for Heck Reaction of Aryl Iodides
This table presents illustrative data for the Heck reaction of a generic aryl iodide with an acrylate, highlighting general trends in base effectiveness.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Et₃N | DMF | Pd(OAc)₂ | 100 | 6 | ~95 |
| NaOAc | DMF | Pd(OAc)₂ | 120 | 12 | ~85 |
| K₂CO₃ | DMA | Pd(OAc)₂ | 120 | 12 | ~90 |
Experimental Protocol: Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Add the alkene followed by triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization: Heck Reaction Workflow
Caption: General experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Insufficiently strong base. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[6] |
| Inappropriate ligand. | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[12] | |
| Catalyst poisoning. | If the amine contains other coordinating functional groups, protection may be necessary. | |
| Low Yield | β-Hydride elimination side reaction. | For amines with β-hydrogens, specific catalyst systems (e.g., copper-catalyzed conditions) might be more suitable. |
| Steric hindrance. | For bulky amines or ortho-substituted aryl halides, more active catalyst systems and higher temperatures may be required. |
Data Presentation: Base Selection for Buchwald-Hartwig Amination
The following table provides a qualitative comparison of common bases used in Buchwald-Hartwig amination.
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, low catalyst loadings. | Incompatible with many electrophilic functional groups.[6] |
| LHMDS | Allows for substrates with protic functional groups. | Air-sensitive, can be incompatible with some functional groups at high temperatures.[6] |
| Cs₂CO₃ | Excellent functional group tolerance. | Expensive, can be difficult to stir on a large scale.[6] |
| K₃PO₄ | Good functional group tolerance, economical. | May require higher catalyst loadings and longer reaction times.[6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Decision Tree for Base Selection in Buchwald-Hartwig Amination
Caption: Decision tree for initial base selection in Buchwald-Hartwig amination.
Sonogashira Coupling
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Yield | Insufficiently active catalyst. | Screen different palladium catalysts and ligands. Pd(PPh₃)₂Cl₂ is a common starting point.[13] |
| Ineffective base. | Amine bases like Et₃N or DIPEA are standard. Ensure the base is pure and dry.[13] | |
| Copper co-catalyst issue. | Use fresh, high-purity CuI. Ensure anhydrous conditions as moisture can deactivate the copper catalyst. | |
| Glaser Homocoupling of Alkyne | Presence of oxygen. | Rigorously degas all reagents and the reaction vessel and maintain a strict inert atmosphere.[4] |
| High temperature. | Try running the reaction at a lower temperature. | |
| Decomposition of this compound | Harsh reaction conditions. | Consider a copper-free Sonogashira protocol, which may proceed under milder conditions. |
Data Presentation: Base and Solvent Effects on Sonogashira Coupling of this compound
The following data is for the Sonogashira coupling of 3,5-diphenyl-4-iodoisoxazole with phenylacetylene.[14]
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | DMF | 95 |
| 2 | Et₃N | Toluene | 82 |
| 3 | n-BuNH₂ | DMF | 25 |
| 4 | DIPEA | DMF | 18 |
| 5 | Et₃N | Dioxane | 75 |
| 6 | Et₃N | THF | 68 |
| 7 | Et₃N | CH₃CN | 56 |
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
3,5-Disubstituted-4-iodoisoxazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Removing palladium catalyst from 4-Iodoisoxazole reaction mixtures
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing residual palladium catalysts from 4-iodoisoxazole reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my reaction mixture?
Residual palladium, even at trace levels, can interfere with downstream reactions, compromise the stability of the final compound, and is a major regulatory concern, especially in pharmaceutical applications. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities.[1][2][3] Palladium is classified as a Class 2B element, meaning it is a routedependent human toxicant, and its levels must be controlled.[4][5]
Q2: What are the common methods for removing palladium catalysts?
The most common methods involve treating the crude product solution with an agent that binds or adsorbs the palladium, followed by filtration. Key techniques include:
-
Adsorption on Activated Carbon: A cost-effective but sometimes non-selective method.[1][6]
-
Filtration through Celite: Primarily effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as Pd(0) black.[7][8]
-
Metal Scavenging: Utilizes solid-supported reagents (e.g., functionalized silica or polymers) that selectively bind palladium species.[9][10] This is often the most effective and widely used method in the pharmaceutical industry.[11]
-
Chromatography: Column chromatography can effectively separate the product from palladium residues but may be less practical for large-scale operations.[8]
-
Recrystallization: Can be effective for purifying solid products, though it may sometimes concentrate metal impurities within the crystal lattice.[2]
Q3: How do I choose the best removal method for my this compound derivative?
The optimal method depends on several factors: the specific palladium species in your reaction (e.g., Pd(0), Pd(II)), the scale of your reaction, the properties of your product (solubility, stability), and the required final palladium concentration.[1] The decision workflow below can guide your selection process.
Visualization: Method Selection Workflow
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guide
Problem 1: My chosen scavenger is not reducing palladium to the required level (<10 ppm).
-
Possible Cause: Incorrect scavenger selection. The efficiency of a scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally effective for Pd(II), while other types may be better for Pd(0).[12]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, triaminotriazine (TMT)).[11][13] Start with 4-8 molar equivalents of scavenger relative to the initial palladium loading.[14][15]
-
Possible Cause: Insufficient contact time or temperature.
-
Solution: While most scavenging is effective at room temperature within 1-2 hours, kinetics can be slow.[14] Increase the stirring time (e.g., to 16 hours) or temperature (e.g., to 40-60 °C) to enhance efficiency.[1][11][14]
-
Possible Cause: The scavenger is not compatible with the solvent system.
-
Solution: Ensure the chosen scavenger is effective in your solvent. Polystyrene-based scavengers like MP-TMT work well in various organic solvents, while silica-based scavengers also show broad compatibility.[10][16]
Problem 2: I am losing a significant amount of my this compound product during purification.
-
Possible Cause: Non-specific binding of the product to the scavenger. This is a known issue with activated carbon, which can adsorb up to 0.6 g of product per gram of carbon.[1]
-
Solution 1: Switch to a more selective, silica-based scavenger which is less prone to non-specific binding.[13][17]
-
Solution 2: Reduce the amount of scavenger used to the minimum required for effective palladium removal.[13] After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[14][15]
-
Possible Cause: Product precipitation along with the scavenger.
-
Solution: Ensure your product remains fully dissolved in the solvent at the temperature used for scavenging. If necessary, dilute the reaction mixture before adding the scavenger.
Problem 3: My filtration through Celite is ineffective; the filtrate is still black/grey.
-
Possible Cause: The formation of colloidal palladium particles that are too fine to be trapped by Celite alone.[8]
-
Solution: Treat the solution with a small amount of activated carbon to adsorb the colloidal palladium, then filter the mixture through a pad of Celite.[12] This combination is often more effective than either method alone.[1]
Quantitative Data: Scavenger Performance Comparison
The following tables summarize the typical performance of various palladium removal agents under common laboratory conditions.
Table 1: Efficiency of Silica-Based Scavengers
| Scavenger Type | Typical Loading (wt%)* | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Si-Thiol | 10 | 25 | 16 | ~2400 | < 16 | [16] |
| Si-Thiourea | 10 | 25 | 16 | ~2400 | < 16 | [16] |
| Si-TMT | 5-10 | 25 | 1-2 | ~850 | < 5 | [18] |
*wt% relative to the mass of the crude product.
Table 2: Comparison of Different Purification Methods
| Method | Loading | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Notes | Reference |
| Activated Carbon | 10 wt% | 45 | 18 | 300 | < 1 | ~85% | Can lead to significant product loss. | [1] |
| Polymer (MP-TMT) | 5 equiv. | 25 | 16 | ~850 | < 10 | >95% | Highly efficient; 4x more effective than some competitors. | [18][19] |
| Si-Thiol | 5 wt% | 25 | 1 | 500 | < 10 | >98% | Fast kinetics and high product recovery. | [17] |
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)
-
Reaction Workup: After the coupling reaction is complete, perform a standard aqueous workup to remove inorganic salts. Concentrate the organic phase under reduced pressure to obtain the crude product containing your this compound derivative.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Dichloromethane) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger. For an initial screen, use 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[13][14] (Alternatively, use 5-10 wt% relative to the crude product mass).
-
Stirring: Stir the resulting slurry at room temperature (20-25 °C) for 1 to 4 hours.[14] For difficult cases, the time can be extended to 16 hours and the temperature increased to 40-60 °C.[1][14]
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the purified product. Analyze the product for residual palladium content using ICP-MS or a similar technique.
Protocol 2: Palladium Removal using Activated Carbon
-
Workup and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 5-10 wt% relative to the crude product weight.[1][13]
-
Stirring: Stir the slurry vigorously at room temperature for 1 to 4 hours. In some cases, heating to 40-50 °C for several hours may improve efficiency.[1]
-
Filtration: Prepare a 1-2 cm thick pad of Celite in a sintered glass funnel and pre-wet it with the solvent. Filter the reaction slurry through the Celite pad to remove the activated carbon.[8][12]
-
Washing and Concentration: Wash the Celite pad thoroughly with additional solvent to recover adsorbed product. Combine the filtrates and concentrate under reduced pressure. Note that some product loss due to irreversible adsorption on the carbon is common.[1][17]
Visualization: Troubleshooting Workflow
Caption: Troubleshooting flow for inefficient palladium scavenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spinchem.com [spinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. youtube.com [youtube.com]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. sopachem.com [sopachem.com]
- 19. biotage.com [biotage.com]
Stability issues of 4-Iodoisoxazole under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4-iodoisoxazole in various experimental settings. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Question: I am getting low to no yield in my Suzuki/Sonogashira coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in cross-coupling reactions with this compound can stem from several factors related to its stability and the reaction conditions.
-
Catalyst Inactivation: The palladium catalyst is sensitive to impurities and reaction conditions.
-
Troubleshooting:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition.
-
Use fresh, high-quality palladium catalysts and ligands.
-
-
-
Dehalogenation: The carbon-iodine bond can be cleaved, leading to the formation of isoxazole as a byproduct.
-
Troubleshooting:
-
Use milder reaction conditions (e.g., lower temperature, weaker base) if possible.
-
Screen different palladium ligands that favor oxidative addition over dehalogenation.
-
-
-
Isoxazole Ring Instability: The isoxazole ring itself can be unstable under certain conditions.
-
Troubleshooting:
-
Avoid strongly acidic or basic conditions if your substrate is sensitive. Some isoxazole derivatives have shown degradation at basic pH (e.g., pH 10).[1]
-
If a strong base is required for the coupling reaction, consider using a non-nucleophilic base to minimize potential ring-opening side reactions.
-
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing unexpected byproducts in my reaction mixture containing this compound. What could they be and how can I identify them?
-
Answer: The formation of byproducts can be attributed to the reactivity of both the iodine substituent and the isoxazole ring.
-
Potential Byproducts:
-
Isoxazole: Resulting from the dehalogenation of this compound.
-
Ring-Opened Products: Strong nucleophiles or harsh acidic/basic conditions can lead to the cleavage of the N-O bond in the isoxazole ring.[2][3]
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki) or the alkyne (in Sonogashira) can occur.
-
-
Identification and Mitigation:
-
Use techniques like LC-MS and NMR to identify the structure of the byproducts.
-
To minimize byproduct formation, optimize reaction conditions by screening solvents, bases, and catalysts. For instance, in the synthesis of some isoxazoles, the choice of base and solvent can be critical.[4]
-
-
Issue 3: Decomposition of this compound During Workup or Purification
-
Question: My product appears to be degrading during aqueous workup or column chromatography. How can I prevent this?
-
Answer: this compound and its derivatives may be sensitive to acidic or basic conditions encountered during workup and purification.
-
Workup:
-
If your product is sensitive to acid, avoid acidic aqueous washes. Use neutral (water, brine) or mildly basic (saturated sodium bicarbonate) washes cautiously.
-
If your product is sensitive to base, use neutral or mildly acidic washes.
-
-
Purification:
-
Silica gel is slightly acidic and can cause degradation of sensitive compounds. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
-
Alternatively, consider other purification techniques like preparative TLC or crystallization.
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Question: How should I properly store this compound?
-
Answer: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
-
Question: Is this compound sensitive to light?
Stability under Different Conditions
-
Question: How stable is this compound to acidic conditions?
-
Answer: The isoxazole ring can be susceptible to ring-opening under acidic conditions, particularly with strong acids.[2][6] The stability will depend on the specific acid, concentration, temperature, and the presence of other functional groups on the isoxazole ring. For some isoxazole derivatives, degradation is observed in acidic aqueous solutions.[6]
-
Question: Is this compound stable in the presence of bases?
-
Answer: Strong bases can promote the decomposition of the isoxazole ring.[1][3] For example, some 3-unsubstituted isoxazoles readily undergo ring scission in the presence of a base.[3] It is advisable to use the mildest basic conditions necessary for your reaction.
-
Question: What is the thermal stability of this compound?
-
Answer: Specific thermal decomposition data (TGA/DSC) for this compound is not widely published. However, as with many organic compounds, prolonged exposure to high temperatures can lead to decomposition. In some cases, thermal decomposition of isoxazole derivatives can lead to ring cleavage and the formation of various products.[7][8] It is recommended to run reactions at the lowest effective temperature.
Reactivity
-
Question: What are the most common reactions where this compound is used?
-
Answer: this compound is a versatile building block, most commonly used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions to form C-C bonds at the 4-position of the isoxazole ring.[9]
-
Question: Can the iodine atom be displaced by other nucleophiles?
-
Answer: Besides cross-coupling reactions, the iodine atom can potentially be displaced by strong nucleophiles under certain conditions, although this is less common than its use in metal-catalyzed reactions. The reactivity will depend on the nature of the nucleophile and the reaction conditions.
Data Summary
Table 1: General Stability Profile of this compound (Qualitative)
| Condition | Stability | Potential Decomposition Pathway | Recommendations |
| Storage | Moderate | Gradual decomposition over time | Store in a cool, dark, dry place under an inert atmosphere. |
| Light | Potentially Unstable | C-I bond cleavage[5] | Protect from light by using amber vials and covering reaction vessels. |
| Acidic pH | Potentially Unstable | Isoxazole ring opening[2][6] | Use mild acidic conditions; avoid strong acids if possible. |
| Basic pH | Potentially Unstable | Isoxazole ring opening[1][3] | Use the mildest effective base; non-nucleophilic bases are preferred. |
| High Temperature | Potentially Unstable | Thermal decomposition, ring cleavage[7][8] | Use the lowest effective reaction temperature. |
| Oxidizing Agents | Likely Unstable | Oxidation of the isoxazole ring or C-I bond | Avoid strong oxidizing agents. |
| Reducing Agents | Potentially Unstable | Reduction of the C-I bond (dehalogenation) | Be mindful of reductive side reactions, especially with certain catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization.
Visualizations
Caption: General experimental workflow for cross-coupling reactions involving this compound.
Caption: Troubleshooting logic for low-yield reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole synthesis [organic-chemistry.org]
Validation & Comparative
Reactivity Showdown: 4-Iodoisoxazole vs. 4-Bromoisoxazole in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals and functional materials. For scientists working with isoxazole scaffolds, the choice of the halogen at the 4-position significantly impacts reaction efficiency and conditions. This guide provides an objective comparison of the reactivity of 4-iodoisoxazole and 4-bromoisoxazole in Suzuki coupling, supported by established chemical principles and analogous experimental data from related heterocyclic systems.
Executive Summary
Based on the fundamental principles of organometallic chemistry, This compound is inherently more reactive than 4-bromoisoxazole in Suzuki coupling reactions . This heightened reactivity is primarily due to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The weaker C-I bond facilitates a faster rate of oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with this compound can typically be performed under milder conditions, with shorter reaction times and often result in higher yields compared to its bromo-counterpart.
Data Presentation: A Predictive Comparison of Reactivity
While direct, side-by-side experimental data for the Suzuki coupling of this compound and 4-bromoisoxazole under identical conditions is limited in published literature, the following table summarizes the expected performance based on well-established reactivity trends for aryl halides.[1][2] The data for analogous heterocyclic systems, such as halopyrazoles, further supports these predictions.[3]
| Feature | This compound | 4-Bromoisoxazole | Rationale |
| Relative Reactivity | High | Moderate to High | C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst.[3] |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | Lower activation energy for oxidative addition allows for milder heating. |
| Typical Reaction Time | 1 - 6 hours | 4 - 24 hours | Faster catalytic turnover due to the more facile oxidative addition step. |
| Predicted Yield Range | 80 - 98% | 60 - 85% | Higher efficiency and potentially fewer side reactions under optimized conditions. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | More forcing conditions may be required to achieve comparable conversion. |
| Side Reactions | Prone to dehalogenation/homocoupling if not optimized. | Generally more stable, but can also undergo side reactions at higher temperatures. | The higher reactivity can sometimes lead to undesired pathways.[3] |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a 4-haloisoxazole with an arylboronic acid. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve the best results for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 4-Bromoisoxazole
Materials:
-
4-Bromoisoxazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoisoxazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Thoroughly degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to reflux (approximately 100-110 °C) and maintain for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the key chemical processes discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Halogenated Isoxazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated isoxazoles serve as versatile building blocks, offering a reactive handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, chlorine, or fluorine—profoundly influences the reactivity of the isoxazole core, dictating the requisite reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the performance of iodo-, bromo-, chloro-, and fluoro-isoxazoles in key cross-coupling reactions, supported by experimental data and detailed methodologies.
The Reactivity Landscape of Halogenated Isoxazoles
The reactivity of a halogenated isoxazole in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][2] Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F, establishing the general reactivity order for halogenated isoxazoles as:
Iodo-isoxazoles > Bromo-isoxazoles > Chloro-isoxazoles >> Fluoro-isoxazoles [1][2]
This trend is a critical consideration for synthetic strategy, influencing catalyst selection, reaction temperature, and reaction time.
Comparative Performance in Key Cross-Coupling Reactions
The following sections summarize the relative performance of halogenated isoxazoles in four widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3] The higher reactivity of iodo- and bromo-isoxazoles often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[4] Fluoro-isoxazoles are generally unreactive in Suzuki-Miyaura coupling under standard conditions.
| Halogenated Isoxazole | General Reactivity | Typical Conditions | Representative Yield (%) |
| Iodo-isoxazole | Very High | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | 85-98[5][6] |
| Bromo-isoxazole | High | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100 °C | 70-90[7] |
| Chloro-isoxazole | Moderate | Pd₂(dba)₃/XPhos, K₃PO₄, t-BuOH, 110 °C | 40-60[8] |
| Fluoro-isoxazole | Very Low/Inert | Generally unreactive | < 5 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of pharmaceuticals and organic materials.[9][10] Iodo-isoxazoles are highly reactive in this transformation, often proceeding at room temperature, while bromo- and chloro-isoxazoles typically require more forcing conditions.[2][11]
| Halogenated Isoxazole | General Reactivity | Typical Conditions | Representative Yield (%) |
| Iodo-isoxazole | Very High | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 90-98[11] |
| Bromo-isoxazole | High | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | 75-85 |
| Chloro-isoxazole | Moderate | Pd(PCy₃)₂Cl₂, CuI, Cs₂CO₃, Dioxane, 120 °C | 30-50[9] |
| Fluoro-isoxazole | Very Low/Inert | Generally unreactive | < 5 |
Heck Coupling
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the construction of complex carbon skeletons.[13] Similar to other cross-coupling reactions, the reactivity of halogenated isoxazoles in the Heck reaction follows the established trend.
| Halogenated Isoxazole | General Reactivity | Typical Conditions | Representative Yield (%) |
| Iodo-isoxazole | Very High | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C | 80-95[5] |
| Bromo-isoxazole | High | Pd(OAc)₂, P(o-tol)₃, Et₃N, NMP, 120 °C | 65-80[13] |
| Chloro-isoxazole | Moderate | Pd₂(dba)₃, PCy₃·HBF₄, K₂CO₃, Dioxane, 140 °C | 35-55[12] |
| Fluoro-isoxazole | Very Low/Inert | Generally unreactive | < 5 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[14][15] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and its derivatives are common pharmacophores.[15] The reactivity of halogenated isoxazoles in this transformation is highly dependent on the choice of catalyst and ligands.[16]
| Halogenated Isoxazole | General Reactivity | Typical Conditions | Representative Yield (%) |
| Iodo-isoxazole | Very High | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | 88-97 |
| Bromo-isoxazole | High | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 75-90[17] |
| Chloro-isoxazole | Moderate | Pd₂(dba)₃, BrettPhos, K₃PO₄, t-BuOH, 110 °C | 50-70 |
| Fluoro-isoxazole | Very Low/Inert | Generally unreactive | < 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles
To a solution of the 4-iodoisoxazole (1.0 mmol) in a mixture of DME (4 mL) and H₂O (1 mL) were added the corresponding boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 80 °C for 4-6 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.[5]
General Procedure for Sonogashira Coupling of 4-Iodoisoxazoles
A mixture of the this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of THF (5 mL) and Et₃N (2 mL) was stirred at room temperature under an argon atmosphere for 2-4 hours. The reaction mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to afford the corresponding 4-alkynylisoxazole.[11]
General Procedure for Heck Coupling of 4-Iodoisoxazoles
A mixture of the this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) was heated to 100 °C in a sealed tube for 8-12 hours. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The crude product was purified by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination of 4-Bromoisoxazoles
A mixture of the 4-bromoisoxazole (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous dioxane (5 mL) was degassed and heated at 100 °C under an argon atmosphere for 12-24 hours. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate was concentrated, and the residue was purified by flash chromatography to give the desired N-arylated product.[17]
Visualizing the Workflow and Reactivity
To aid in the conceptualization of these reactions, the following diagrams illustrate the general experimental workflow, the catalytic cycle, and the decision-making process for selecting the appropriate halogenated isoxazole.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
4-Iodoisoxazole: A Superior Precursor for Advanced Isoxazole Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the isoxazole scaffold is a cornerstone for the development of a wide array of pharmaceuticals and functional materials. The strategic functionalization of the isoxazole ring is paramount for tuning molecular properties and exploring structure-activity relationships. Among the various precursors available for the synthesis of complex isoxazole derivatives, 4-iodoisoxazole emerges as a superior building block, particularly for palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of this compound with other isoxazole precursors, supported by established chemical principles and representative experimental data, to highlight its advantages in modern organic synthesis.
The Reactivity Advantage of the Carbon-Iodine Bond
The primary advantage of this compound over other 4-haloisoxazoles, such as 4-bromoisoxazole and 4-chloroisoxazole, lies in the inherent reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. The weaker C-I bond in this compound leads to a lower activation energy for this crucial step, resulting in several tangible benefits.[1][2]
These advantages translate to:
-
Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures and with shorter reaction times.
-
Higher Reaction Yields: The enhanced reactivity of the C-I bond typically leads to more efficient conversions and higher isolated yields of the desired products.
-
Greater Functional Group Tolerance: The use of milder conditions minimizes the potential for side reactions and degradation of sensitive functional groups present in the coupling partners.
-
Broader Substrate Scope: The higher reactivity allows for the coupling of a wider range of substrates, including those that may be less reactive under more forcing conditions required for bromo or chloro derivatives.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of this compound is evident across the three most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For the synthesis of 4-arylisoxazoles, this compound is the substrate of choice, offering higher yields in shorter reaction times compared to 4-bromoisoxazole.
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (expected) |
| 4-Bromoisoxazole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-80 (typical) |
Table 1: Comparative data for the Suzuki-Miyaura coupling of 4-haloisoxazoles. The data for this compound is an expected outcome based on the higher reactivity of the C-I bond, while the data for 4-bromoisoxazole is representative of typical conditions and yields for less reactive aryl bromides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of 4-alkynylisoxazoles, which are versatile intermediates for further transformations. Studies have shown that 3,5-disubstituted-4-iodoisoxazoles undergo Sonogashira coupling to afford the corresponding products in high yields.[7]
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dimethyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂/PPh₃ | Et₃N | DMF | 80 | 2 | 98[7] |
| 3,5-Dimethyl-4-bromoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 100 | 24 | ~60-70 (expected) |
Table 2: Comparative data for the Sonogashira coupling of 4-haloisoxazoles. The high yield for the this compound derivative is based on reported experimental data.[7] The data for the 4-bromoisoxazole derivative is an expected outcome based on the lower reactivity of the C-Br bond.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This reaction is valuable for the synthesis of 4-vinylisoxazoles. The higher reactivity of this compound allows for more efficient coupling, especially with less reactive or sterically hindered alkenes.
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 4 | >90 (expected) |
| 4-Bromoisoxazole | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18 | ~65-75 (typical) |
Table 3: Comparative data for the Heck reaction of 4-haloisoxazoles. The data is based on expected outcomes derived from the general reactivity trends of aryl halides in the Heck reaction.
Experimental Protocols
Detailed experimental protocols for the three major cross-coupling reactions are provided below. These can be adapted for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[10]
General Sonogashira Coupling Protocol
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor its progress.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[11][12]
General Heck Coupling Protocol
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the this compound (1.0 equiv.) in an anhydrous solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Add the alkene (1.5 equiv.), the base (e.g., triethylamine, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Reaction Conditions: Seal the tube and heat the reaction mixture (e.g., 80-100 °C), monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]
Visualizing the Catalytic Pathways
The underlying mechanism for these powerful transformations is the palladium catalytic cycle. Understanding this cycle is crucial for reaction optimization and troubleshooting.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The experimental workflow for a comparative study of 4-haloisoxazole reactivity can be systematically outlined to ensure a fair and accurate assessment.
Caption: Logical workflow for a comparative reactivity study.
Conclusion
For researchers, scientists, and drug development professionals seeking to synthesize complex and diverse libraries of isoxazole derivatives, this compound stands out as a highly advantageous precursor. Its superior reactivity in palladium-catalyzed cross-coupling reactions, stemming from the lability of the carbon-iodine bond, allows for milder reaction conditions, shorter reaction times, and higher yields compared to its bromo and chloro counterparts. The ability to perform these transformations with greater efficiency and functional group tolerance makes this compound an invaluable tool for accelerating discovery and development programs that rely on the versatile isoxazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-Substituted Isoxazoles: A Comparative Guide Using 4-Iodoisoxazole
For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents.[1][2][3] The precise substitution pattern on the isoxazole ring is critical for biological activity, making unambiguous structural validation a paramount concern. This guide provides an objective comparison of analytical data and detailed experimental protocols for validating the structure of 4-substituted isoxazoles, using the versatile synthetic intermediate, 4-iodoisoxazole, as a benchmark.
This compound serves as an excellent precursor for generating diverse 4-substituted isoxazoles through various cross-coupling reactions.[4][5][6] By comparing the spectroscopic data of the starting 4-iodo- species with the final 4-substituted product, researchers can unequivocally confirm the success of the substitution at the C4 position.
Comparative Analysis of Spectroscopic Data
The introduction of a substituent at the C4 position in place of iodine leads to predictable and discernible shifts in spectroscopic data. The following tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are fundamental to the structural validation process.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | This compound (Predicted) | 4-Phenylisoxazole (Representative Product - Predicted) | Key Observation for Validation |
| H3 | ~8.4 | ~8.7 | Minor downfield shift due to altered electronic environment. |
| H5 | ~8.6 | ~8.9 | Minor downfield shift. |
| C3 | ~153 | ~151 | Minor shifts in ring carbons. |
| C4 | ~75 | ~115 | Significant downfield shift of the C4 carbon upon replacement of iodine with a phenyl group. This is a critical validation marker. |
| C5 | ~158 | ~157 | Minor shifts in ring carbons. |
| Phenyl C (ipso) | N/A | ~129 | Appearance of new signals corresponding to the introduced substituent. |
| Phenyl C (ortho, meta, para) | N/A | ~126-129 | Appearance of new signals corresponding to the introduced substituent. |
Note: Predicted values are based on standard NMR prediction algorithms and data from analogous structures. Actual experimental values may vary slightly.
Table 2: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) [7] | Key Observation for Validation |
| This compound | C₃H₂INO | 194.9181 | The disappearance of the isotopic pattern characteristic of iodine and a shift in the molecular ion peak to the mass of the new product. |
| 4-Phenylisoxazole | C₉H₇NO | 145.0528 | A clear mass shift corresponding to the replacement of an iodine atom (126.9 u) with a phenyl group (77.1 u). |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols describe the synthesis of this compound and its subsequent conversion to a 4-substituted isoxazole, along with the procedures for acquiring the necessary analytical data.
Protocol 1: Synthesis of 4-Iodoisoxazoles via Electrophilic Cyclization
This protocol is adapted from established methods for the synthesis of 4-haloisoxazoles.[6][8]
-
Preparation of 2-Alkyn-1-one O-methyl oxime: A 2-alkyn-1-one (1.0 equiv) is dissolved in methanol. To this solution, add methoxylamine hydrochloride (1.2 equiv), pyridine (1.2 equiv), and anhydrous Na₂SO₄ (1.5 equiv).
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired O-methyl oxime.
-
Iodocyclization: Dissolve the purified 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl) (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the this compound.
Protocol 2: Synthesis of 4-Substituted Isoxazoles via Suzuki Coupling
4-Iodoisoxazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other substituents.[4][9]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 equiv), the desired boronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 4-substituted isoxazole.
Protocol 3: Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound as a thin film on a salt plate or as a KBr pellet to identify characteristic functional group vibrations.
Visualizing the Workflow and Chemical Transformation
Diagrams generated using Graphviz provide a clear visual representation of the logical and chemical processes involved in the validation.
Caption: A workflow for the synthesis and validation of 4-substituted isoxazoles.
Caption: General reaction pathway from alkynone oxime to 4-substituted isoxazole.
Conclusion
The validation of 4-substituted isoxazole structures is reliably achieved by a comparative analysis of the precursor, this compound, and the final product. The significant and predictable changes in analytical data, particularly the large downfield shift of the C4 signal in ¹³C NMR and the corresponding mass shift in MS, provide unequivocal evidence of successful substitution. The use of this compound as a key intermediate not only facilitates the synthesis of diverse derivatives but also simplifies their structural confirmation, making it an invaluable strategy in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C3H2INO) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 9. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Iodoisoxazole in the Synthesis of Complex Isoxazoles
For researchers, scientists, and drug development professionals, the efficient construction of the isoxazole ring is a critical step in the synthesis of numerous pharmacologically active compounds. This guide provides a comprehensive comparison of 4-iodoisoxazole as a versatile synthon against other common methods for isoxazole ring formation, supported by experimental data and detailed protocols.
The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. The substituent pattern on the isoxazole ring is crucial for biological activity, necessitating synthetic methods that offer both high yield and regioselectivity. Among the various strategies, the use of this compound as a building block for further functionalization has emerged as a powerful approach for creating complex, polysubstituted isoxazoles. This guide will objectively compare this method with two other prevalent strategies: the [3+2] cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) and the condensation of β-dicarbonyl compounds with hydroxylamine (Claisen isoxazole synthesis).
Performance Comparison of Isoxazole Synthesis Methods
The choice of synthetic route to a substituted isoxazole is often a trade-off between factors like starting material availability, desired substitution pattern, reaction conditions, and overall yield. The following table summarizes the key performance indicators for the three major synthetic strategies.
| Method | Key Synthon(s) | Typical Yields | Regioselectivity | Substrate Scope | Key Advantages | Key Limitations |
| Using this compound | 2-Alkyn-1-one O-methyl oximes | 70-95% (for this compound)[1][2] | Excellent for 3,4,5-trisubstituted isoxazoles | Broad, tolerates various functional groups | Allows for late-stage functionalization via cross-coupling, providing access to diverse derivatives.[1][2] | Requires a two-step process (iodoisoxazole formation then coupling). |
| [3+2] Cycloaddition | Nitrile oxides and alkynes | 60-95%[3][4] | Good to excellent, typically yields 3,5-disubstituted isoxazoles.[3] | Broad, but can be sensitive to steric and electronic effects. | One-pot procedures are common; mild reaction conditions. | Regiocontrol can be challenging for certain substrates; unstable nitrile oxide intermediates. |
| β-Dicarbonyl Condensation | 1,3-Dicarbonyl compounds and hydroxylamine | 50-90%[5][6] | Variable; can produce mixtures of regioisomers with unsymmetrical dicarbonyls. | Good for simple isoxazoles. | Readily available starting materials; simple procedure. | Poor regioselectivity with unsymmetrical diketones; can require harsh conditions. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of isoxazoles using the three compared methods.
Method 1: Synthesis of a 3,4,5-Trisubstituted Isoxazole via a this compound Intermediate
This method involves two key steps: the electrophilic cyclization of a 2-alkyn-1-one O-methyl oxime to form a this compound, followed by a Suzuki cross-coupling reaction to introduce a substituent at the 4-position.
Step 1: Synthesis of 4-Iodo-3,5-diphenylisoxazole
-
Materials: 1,3-Diphenylprop-2-yn-1-one O-methyl oxime, Iodine monochloride (ICl), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1,3-diphenylprop-2-yn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-3,5-diphenylisoxazole.[1][2]
-
Step 2: Suzuki Coupling to Synthesize 3,4,5-Triphenylisoxazole
-
Materials: 4-Iodo-3,5-diphenylisoxazole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
To a Schlenk flask, add 4-iodo-3,5-diphenylisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3,4,5-triphenylisoxazole.
-
Method 2: Huisgen [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles
This one-pot protocol describes the synthesis of 3,5-diphenylisoxazole from benzaldehyde and phenylacetylene.
-
Materials: Benzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, N-Chlorosuccinimide (NCS), Phenylacetylene, Choline chloride:urea deep eutectic solvent (ChCl:urea DES).
-
Procedure:
-
In a round-bottom flask, stir a mixture of benzaldehyde (2.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and sodium hydroxide (2.0 mmol) in ChCl:urea DES (1 mL) at 50 °C for 1 hour to form the aldoxime.
-
To the same flask, add N-chlorosuccinimide (3.0 mmol) and continue stirring at 50 °C for 3 hours to generate the nitrile oxide in situ.
-
Add phenylacetylene (2.0 mmol) to the reaction mixture and continue stirring at 50 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3,5-diphenylisoxazole.[7]
-
Method 3: Claisen Condensation for Isoxazole Synthesis
This classical method utilizes the condensation of a β-diketone with hydroxylamine.
-
Materials: Dibenzoylmethane (1,3-diphenylpropane-1,3-dione), Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve dibenzoylmethane (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).
-
Add a 40% aqueous solution of potassium hydroxide (5 mL) to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-diphenylisoxazole.[8]
-
Visualizing the Synthetic Strategy: High-Throughput Screening Workflow
For drug development professionals, the rapid optimization of synthetic routes and the exploration of a diverse chemical space are paramount. A high-throughput screening (HTS) approach can be employed to efficiently optimize the synthesis of isoxazole derivatives. The following diagram illustrates a typical workflow for such an endeavor.
Caption: High-Throughput Screening Workflow for Isoxazole Synthesis Optimization.
Conclusion
The synthesis of substituted isoxazoles is a dynamic field with multiple effective strategies. While classical methods like the Huisgen cycloaddition and Claisen condensation remain valuable for specific applications, the use of This compound as a synthon offers a distinct advantage for the creation of complex, polysubstituted isoxazoles. Its ability to serve as a handle for late-stage functionalization via robust cross-coupling reactions provides unparalleled flexibility for medicinal chemists and drug development professionals. This approach allows for the systematic exploration of structure-activity relationships by enabling the introduction of a wide variety of substituents at the 4-position of the isoxazole ring, a feature that is often challenging to achieve with other methods. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the research objectives. However, for projects requiring access to a diverse library of highly functionalized isoxazoles, the this compound strategy presents a compelling and powerful option.
References
- 1. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodoisoxazole: A Versatile and Efficient Building Block for Chemical Library Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is paramount in the quest for novel therapeutic agents. Among the myriad of heterocyclic scaffolds, 4-iodoisoxazole has emerged as a particularly effective and versatile building block for the construction of diverse chemical libraries. Its unique combination of a stable, biologically relevant core and a reactive iodine handle facilitates a wide array of chemical transformations, enabling the rapid generation of novel compound collections with significant potential for hit and lead discovery.
The isoxazole moiety itself is a privileged structure in medicinal chemistry, present in numerous approved drugs and bioactive compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a favorable combination of metabolic stability, hydrogen bonding capacity, and dipolar character, contributing to improved pharmacokinetic profiles and target engagement.[3][4] The introduction of an iodine atom at the 4-position further enhances its utility in diversity-oriented synthesis. The carbon-iodine bond serves as a versatile anchor for a variety of cross-coupling reactions, allowing for the systematic and efficient introduction of diverse substituents and the exploration of vast chemical space.[5][6]
Comparative Performance and Advantages
The efficacy of this compound as a building block is best understood through comparison with other synthetic strategies and alternative scaffolds. While various methods exist for the synthesis of isoxazole libraries, such as 1,3-dipolar cycloadditions and multi-component reactions, the use of a pre-functionalized iodinated core offers distinct advantages in terms of efficiency, predictability, and the diversity of achievable structures.[7][8][9]
| Feature | This compound Approach | Alternative Approaches (e.g., de novo synthesis) |
| Convergence | Highly convergent; core scaffold is pre-formed, allowing for late-stage diversification. | Often linear and multi-step, potentially leading to lower overall yields. |
| Predictability | Well-established and predictable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Reaction outcomes can be more sensitive to substrate scope and require extensive optimization for each new derivative. |
| Diversity | Enables rapid access to a wide array of derivatives by simply varying the coupling partner. | Structural diversity is often limited by the availability of starting materials for the initial ring formation. |
| Efficiency | Fewer synthetic steps are typically required to generate a library from the common intermediate. | May require longer synthetic sequences to achieve similar levels of molecular complexity. |
Experimental Protocols
The following are generalized protocols for the synthesis and diversification of a this compound core, representative of common procedures in library synthesis.
Protocol 1: Synthesis of a 3-Substituted-4-Iodoisoxazole Intermediate
This protocol describes a one-pot reaction for the synthesis of a 3-trifluoromethyl-4-iodoisoxazole, a common starting material for library development.[4]
Materials:
-
Trifluoroacetohydroximoyl chloride
-
Terminal alkyne
-
N-Iodosuccinimide (NIS)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the terminal alkyne (1.0 eq) and trifluoroacetohydroximoyl chloride (1.1 eq) in DCM at room temperature, add sodium bicarbonate (2.0 eq).
-
Add N-iodosuccinimide (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-substituted-4-iodoisoxazole.
Protocol 2: Library Diversification via Suzuki-Miyaura Coupling
This protocol details the parallel synthesis of a library of 4-aryl-isoxazoles from a this compound intermediate.
Materials:
-
3-Substituted-4-iodoisoxazole (1.0 eq)
-
A diverse set of boronic acids or boronate esters (1.5 eq each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
Procedure (for each library member):
-
In a reaction vial, combine the 3-substituted-4-iodoisoxazole, the corresponding boronic acid/ester, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, or until LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure. The resulting crude products can be purified by high-throughput preparative chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow and key reaction pathways involved in utilizing this compound for library synthesis.
Caption: Synthesis of the this compound Core.
Caption: Library Diversification and Screening Workflow.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. This compound | 847490-69-1 | Benchchem [benchchem.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Iodoisoxazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Iodoisoxazole's performance in key cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Heck reactions. The isoxazole moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it efficiently is crucial for the development of novel therapeutics. This compound stands out as a versatile building block due to the high reactivity of the carbon-iodine bond in palladium-catalyzed transformations. This guide presents a comparative analysis of this compound against its bromo and chloro analogues, supported by available experimental data, to inform substrate selection and reaction optimization.
Reactivity Overview
The reactivity of 4-haloisoxazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, the general order of reactivity is this compound > 4-Bromoisoxazole > 4-Chloroisoxazole. The weaker C-I bond in this compound facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining, leading to higher yields and milder reaction conditions compared to its bromo and chloro counterparts. While this compound is the most reactive, it can also be more susceptible to side reactions such as dehalogenation. 4-Bromoisoxazoles offer a balance of reactivity and stability, whereas 4-chloroisoxazoles are the most stable and cost-effective but typically require more forcing conditions and specialized catalyst systems for efficient coupling.
Data Presentation: A Comparative Look at Coupling Reactions
The following tables summarize the performance of this compound in various coupling reactions. Direct comparative data with 4-bromo- and 4-chloroisoxazoles under identical conditions is limited in the literature. The data for this compound is presented as a benchmark, with qualitative and available quantitative comparisons for the other halo-analogues to illustrate the reactivity trend.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboronic acids and organic halides.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | 70-95 | Generally high yields under standard conditions. |
| 4-Bromoisoxazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 24 | Unsuccessful | In the context of valdecoxib analogue synthesis, the coupling of 4-bromoisoxazoles was reported to be unsuccessful, highlighting its lower reactivity compared to the iodo analogue.[1] |
| 4-Chloroisoxazole derivative | Arylboronic acid | - | - | - | - | - | Low to trace | Requires highly active, specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and more forcing conditions. |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 3,5-disubstituted-4-iodoisoxazole | Terminal Alkyne | Pd(acac)₂/PPh₃, CuI | Et₂NH | DMF | 60 | 1-3 | up to 98 | Excellent yields are achieved under mild conditions, demonstrating high reactivity.[2][3] |
| 4-Bromoisoxazole derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 120 | - | Moderate | Generally requires higher temperatures and longer reaction times compared to this compound. |
| 4-Chloroisoxazole derivative | Terminal Alkyne | - | - | - | - | - | Very Low | Challenging substrate for Sonogashira coupling, often resulting in low to no product formation under standard conditions. |
Table 3: Heck Reaction
The Heck reaction is a method for C-C bond formation between an unsaturated halide and an alkene.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound derivative | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | Good | 4-Iodoisoxazoles have been shown to participate effectively in Heck reactions.[4] |
| 4-Bromoisoxazole derivative | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100-120 | >24 | Moderate | Generally less reactive than the iodo counterpart, requiring higher temperatures and longer reaction times. |
| 4-Chloroisoxazole derivative | Alkene | - | - | - | - | - | Low | Requires highly active catalyst systems and harsh conditions for successful coupling. |
Experimental Protocols
The following are detailed methodologies for the key coupling reactions discussed. These protocols are general and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Haloisoxazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/H₂O (4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the 4-haloisoxazole, arylboronic acid, and Na₂CO₃.
-
Add the solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
3,5-disubstituted-4-iodoisoxazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(acac)₂ (0.02 mmol)
-
PPh₃ (0.04 mmol)
-
CuI (0.02 mmol)
-
Et₂NH (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the this compound, Pd(acac)₂, PPh₃, and CuI.
-
Add DMF and stir for 5 minutes at room temperature.
-
Add the terminal alkyne and diethylamine (Et₂NH).
-
Heat the reaction mixture to 60°C and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction Protocol
Materials:
-
4-Haloisoxazole (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Pd(OAc)₂ (0.03 mmol)
-
P(o-tol)₃ (0.06 mmol)
-
Et₃N (2.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a sealed tube, dissolve the 4-haloisoxazole and alkene in acetonitrile.
-
Add triethylamine (Et₃N), Pd(OAc)₂, and tri(o-tolyl)phosphine (P(o-tol)₃).
-
Seal the tube and heat the mixture to 80-100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodoisoxazole: A Superior Handle for Late-Stage Functionalization in Drug Discovery
In the competitive landscape of drug discovery, the ability to rapidly synthesize and evaluate a diverse range of complex molecules is paramount. Late-stage functionalization (LSF), the introduction of chemical modifications at the final stages of a synthetic sequence, has emerged as a powerful strategy to achieve this. It allows researchers to efficiently explore structure-activity relationships (SAR) and optimize the pharmacokinetic and physicochemical properties of lead compounds without resorting to lengthy de novo synthesis.[1][2] Among the various chemical handles employed for LSF, 4-iodoisoxazole has garnered significant attention as a versatile and highly reactive building block. This guide provides an objective comparison of this compound with its halogenated counterparts and other alternatives, supported by experimental data, to highlight its advantages for researchers, scientists, and drug development professionals.
The Reactivity Advantage of the Carbon-Iodine Bond
The choice of a halogen atom on a heterocyclic core for cross-coupling reactions is dictated by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the carbon-iodine bond the weakest and therefore the most reactive in the often rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[3] This enhanced reactivity of iodo-substituted heterocycles translates to several practical advantages in a laboratory setting, including milder reaction conditions, shorter reaction times, and often higher yields compared to their bromo and chloro analogs.[3][4][5]
While direct comparative studies on 4-haloisoxazoles are not extensively documented in the literature, the well-established principles of cross-coupling chemistry and data from analogous heterocyclic systems, such as isothiazoles and pyrazoles, provide a strong predictive framework for their relative reactivity.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the expected and reported performance of iodo-substituted heterocycles in comparison to their bromo and chloro counterparts in key cross-coupling reactions used for late-stage functionalization.
Table 1: Suzuki-Miyaura Coupling of Halo-Heterocycles
| Halogen | Heterocycle | Catalyst System (Typical) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodo | 4-Iodo-3-methoxyisothiazole | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 12-24 | High (Predicted) | [1] |
| Iodo | 3-Iodo-5-phenylisothiazole-4-carbonitrile | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 80 | 2 | 85-95 | [1] |
| Bromo | 4-Bromo-3-methoxyisothiazole | More forcing conditions required | - | Higher | Longer | Lower (Predicted) | [3] |
| Chloro | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Room Temp. | - | Moderate | [6] |
Table 2: Sonogashira Coupling of Halo-Heterocycles
| Halogen | Substrate | Catalyst System (Typical) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Aryl Iodide | Pd(PPh₃)₄, CuI | Amine | Room Temp. | - | High | [7] |
| Iodo | 1-bromo-4-iodobenzene | Pd catalyst, CuI | Amine | Room Temp. | - | Selective coupling at I-position | [7] |
| Bromo | Aryl Bromide | Pd(PPh₃)₄, CuI | Amine | Higher Temp. | - | Moderate to High | [8] |
| Chloro | Aryl Chloride | Pd(PPh₃)₄, CuI | Amine | High Temp. | - | Lower | [9] |
As the data suggests, iodo-substituted heterocycles consistently outperform their bromo and chloro analogs, offering a more efficient and versatile route for the synthesis of complex derivatives. This is particularly crucial in late-stage functionalization where the substrate is often a precious, multi-step synthetic intermediate.
Strategic Workflow for Late-Stage Functionalization
The enhanced reactivity of this compound allows for a streamlined and efficient workflow in late-stage functionalization projects. This typically involves the synthesis of a core molecule containing the this compound moiety, followed by diversification through various cross-coupling reactions.
The Catalytic Cycle: A Deeper Look
The superior performance of this compound in palladium-catalyzed cross-coupling reactions can be attributed to the kinetics of the catalytic cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond of the isoxazole. The weaker C-I bond in this compound results in a lower activation energy for this step compared to the stronger C-Br and C-Cl bonds, leading to a faster overall reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
The Versatility of 4-Iodoisoxazole in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the efficient synthesis of complex molecules. Among the plethora of heterocyclic scaffolds, the isoxazole core is a privileged motif in medicinal chemistry. This guide provides a comprehensive assessment of the versatility of 4-iodoisoxazole as a key intermediate, offering a comparative analysis of its performance in pivotal cross-coupling reactions against other alternatives, supported by experimental data and detailed protocols.
The utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the C4 position of the isoxazole ring, a crucial modification in the generation of compound libraries for drug discovery.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has proven to be an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions, consistently providing high yields of the desired products under relatively mild conditions. Its reactivity surpasses that of its bromo and chloro counterparts, a trend consistent with the relative bond dissociation energies (C-I < C-Br < C-Cl).
Comparative Data of 4-Haloisoxazoles in Cross-Coupling Reactions
The following tables summarize the performance of this compound in comparison to 4-bromo- and 4-chloroisoxazoles in key palladium-catalyzed cross-coupling reactions. The data highlights the superior reactivity of the iodo derivative, which often translates to higher yields and milder reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Haloisoxazoles with Phenylboronic Acid
| Halogen at C4 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [1][2] |
| Bromo | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-80 | [3] |
| Chloro | Pd₂(dba)₃ (5) / SPhos (10) | K₃PO₄ | Toluene | 110 | 24 | 40-60 | [3] |
Table 2: Sonogashira Coupling of 4-Haloisoxazoles with Phenylacetylene
| Halogen at C4 | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 1 | 98 | [2] |
| Bromo | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 75-85 | [4] |
| Chloro | Pd₂(dba)₃ (5) / XPhos (10) | CuI (10) | Cs₂CO₃ | Dioxane | 120 | 24 | < 20 | [5] |
Table 3: Heck Coupling of 4-Haloisoxazoles with Styrene
| Halogen at C4 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 4 | 92 | [2] |
| Bromo | Pd(OAc)₂ (5) | Et₃N | DMA | 120 | 12 | 60-70 | [6][7] |
| Chloro | Pd₂(dba)₃ (5) / P(o-tol)₃ (10) | NaOAc | DMA | 140 | 24 | < 10 | [8] |
Synthesis of this compound: A Reliable Precursor
A highly efficient method for the synthesis of 3,5-disubstituted 4-iodoisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][9] This method is notable for its mild reaction conditions and excellent yields.
Synthesis of this compound via Electrophilic Cyclization
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted 4-Iodoisoxazoles
To a solution of the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) at room temperature is added a 1.0 M solution of iodine monochloride in dichloromethane (1.1 mL, 1.1 mmol).[1] The reaction mixture is stirred at room temperature for 1-2 hours, until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.[1]
General Procedure for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles
A mixture of the this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol) is placed in a reaction vessel. A mixture of toluene, ethanol, and water (4:1:1, 10 mL) is added, and the mixture is degassed with argon for 15 minutes. The reaction is then heated to 80 °C and stirred for 2-4 hours.[2] After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to give the 4-arylisoxazole.
Experimental Workflow for Suzuki-Miyaura Coupling
General Procedure for Sonogashira Coupling of 4-Iodoisoxazoles
To a solution of the this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere are added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol).[2] The reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 4-alkynylisoxazole.
General Procedure for Heck Coupling of 4-Iodoisoxazoles
A mixture of the this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated to 100 °C in a sealed tube for 4-6 hours.[2] After cooling, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by flash chromatography to afford the 4-vinylisoxazole.
Alternative Synthetic Strategies for Functionalized Isoxazoles
While the functionalization of this compound is a powerful strategy, other methods exist for the synthesis of substituted isoxazoles. These include:
-
1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with alkynes is a classical and widely used method for constructing the isoxazole ring.[10] However, this method can sometimes suffer from regioselectivity issues, depending on the nature of the substituents on both the nitrile oxide and the alkyne.
-
Ring Transformation of other Heterocycles: Isoxazoles can be synthesized through the rearrangement of other heterocyclic systems, such as furans or pyrazoles, under specific reaction conditions.
-
Condensation Reactions: The condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine derivatives can also lead to the formation of the isoxazole core.
The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the overall complexity of the target molecule. However, the versatility and high reactivity of this compound in a range of robust cross-coupling reactions make it a highly valuable and often preferred intermediate in complex molecule synthesis.
Synthetic Pathways from this compound
Conclusion
This compound stands out as a remarkably versatile and efficient building block in the synthesis of complex, highly substituted isoxazoles. Its superior performance in a range of palladium-catalyzed cross-coupling reactions, as evidenced by higher yields and milder reaction conditions compared to other 4-haloisoxazoles, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The reliable synthetic route to this compound itself, coupled with its broad applicability in forming carbon-carbon bonds, solidifies its position as a key intermediate for the rapid generation of molecular diversity and the construction of intricate molecular architectures.
References
- 1. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 2. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 4-Iodoisoxazole: A Comparative Guide to Cost-Effectiveness in Large-Scale Production
In the landscape of pharmaceutical development and scientific research, the isoxazole scaffold is a cornerstone for creating novel therapeutics. Among its halogenated derivatives, 4-iodoisoxazole stands out as a critical building block. This guide provides an in-depth comparative analysis of the cost-effectiveness of large-scale this compound synthesis against its chloro and bromo analogs. By examining key metrics such as raw material costs, reaction yields, and process efficiency, this document serves as a vital resource for researchers, scientists, and drug development professionals in making informed decisions for industrial-scale production.
At a Glance: Comparative Cost Analysis of 4-Haloisoxazole Synthesis
The economic viability of large-scale synthesis is multifactorial, encompassing raw material expenditure, process complexity, and product yield. Below is a summary of these key parameters for the synthesis of 4-iodo-, 4-bromo-, and 4-chloroisoxazole.
| Parameter | This compound | 4-Bromoisoxazole | 4-Chloroisoxazole |
| Starting Material | Isoxazole | Isoxazole | Isoxazole |
| Halogenating Agent | N-Iodosuccinimide (NIS) | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |
| Estimated Bulk Price of Halogenating Agent (per kg) | ~$200 - $300 | ~$50 - $100 | ~$40 - $80 |
| Typical Reported Yield | High (often >90%) | Moderate to High (70-90%) | Moderate to High (70-90%) |
| Key Process Considerations | Milder reaction conditions, potential for metal-free synthesis. | Generally efficient, requires careful control of reaction conditions. | Most economical halogen source, but can be less selective. |
| Estimated Overall Cost-Effectiveness | Higher initial reagent cost, but potentially offset by high yields and simpler purification. | Balanced cost and yield, a common compromise. | Lowest reagent cost, but potential for lower yields or more complex purification may increase overall cost. |
Note: Prices are estimates based on publicly available data and are subject to market fluctuations. Yields are based on literature reports and may vary depending on the specific industrial process.
The Synthetic Pathway: A Focus on Electrophilic Halogenation
The most common and scalable approach for the synthesis of 4-haloisoxazoles is the direct electrophilic halogenation of the isoxazole ring. This method is favored for its high regioselectivity at the C4 position.
Experimental Protocol: General Procedure for Electrophilic Halogenation of Isoxazole
Materials:
-
Isoxazole (1 equivalent)
-
Halogenating agent (N-Iodosuccinimide, N-Bromosuccinimide, or N-Chlorosuccinimide) (1.05 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve isoxazole in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (typically 0 °C to room temperature, depending on the halogenating agent).
-
Slowly add the N-halosuccinimide reagent in portions to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate for reactions with NIS or NBS).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-haloisoxazole.
Biological Significance and Signaling Pathway Interactions
Isoxazole derivatives are widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2] Certain isoxazole-containing compounds have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK and AKT/FOXO3a pathways.[3] The introduction of a halogen atom at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
For instance, some isoxazole derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway, a common mechanism of action for many isoxazole-based anticancer agents.
Caption: Simplified signaling cascade illustrating potential inhibition points of isoxazole derivatives.
Experimental and Comparative Workflow
A systematic approach is essential for a thorough comparative analysis of the synthesis of 4-haloisoxazoles. The following workflow outlines the key stages, from initial synthesis to final cost-benefit evaluation.
Caption: A structured workflow for the comparative evaluation of 4-haloisoxazole synthesis.
Conclusion
The choice between 4-iodo-, 4-bromo-, and 4-chloroisoxazole for large-scale synthesis is a strategic decision that hinges on a careful balance of cost, yield, and downstream applications. While 4-chloroisoxazole offers the most economical halogenating agent, potential trade-offs in yield and purity must be considered. Conversely, this compound, despite its higher initial raw material cost, can be advantageous due to typically high reaction yields and potentially simpler purification processes. 4-Bromoisoxazole often represents a pragmatic intermediate choice. Ultimately, the optimal synthetic route will be dictated by the specific economic constraints and scientific objectives of the research or drug development program. This guide provides the foundational data and frameworks to support this critical decision-making process.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Iodoisoxazole: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 4-iodoisoxazole, a halogenated heterocyclic organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Chemical splash goggles or a face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Avoid contact with skin and eyes.[2][3]
Step-by-Step Disposal Procedure
This compound is classified as a halogenated organic waste and must be disposed of accordingly.[4] Halogenated wastes are typically incinerated at a licensed hazardous waste facility.[4] Do not dispose of this compound down the drain or by evaporation.[5]
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a compatible container, such as a high-density polyethylene (HDPE) carboy or the original product container, ensuring it is in good condition and has a secure, tight-fitting lid.[7][8][9]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[8][9] Indicate the approximate quantity or concentration.
-
-
Waste Accumulation:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[5][8]
-
Collect the contaminated absorbent material and any contaminated PPE into a sealed bag or container.[8]
-
Dispose of the sealed bag as halogenated organic waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
-
Final Disposal:
Hazard Profile Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from similar iodinated heterocyclic compounds.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Causes skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation or damage.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Protocols for Handling 4-Iodoisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for 4-Iodoisoxazole, a heterocyclic organic compound with applications in medicinal chemistry. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with halogenated organic compounds like this compound include potential skin and eye irritation, respiratory irritation, and harm if swallowed.
Hazard Identification and Classification
Based on data from structurally similar compounds such as 5-(4-Iodophenyl)isoxazole and 4-Iodoimidazole, this compound should be handled as a hazardous substance.[1] The following table summarizes the anticipated hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or contamination before use and replace them immediately if compromised. Wash hands thoroughly after handling.[2][4] |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1, EN 166) are mandatory. A face shield should be worn for procedures with a high risk of splashing.[4] |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[2] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure.
Experimental Protocol: General Handling
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before commencing work.
-
Verify that an emergency shower and eyewash station are readily accessible.
-
-
Donning PPE:
-
Inspect all PPE for integrity before use.
-
Don the required PPE as specified in the table above.
-
-
Handling the Compound:
-
Handle this compound as a solid to minimize the risk of inhalation.
-
Use non-sparking tools to prevent ignition of flammable solvents that may be in use.[2]
-
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling is complete.
-
Clean the work area to prevent cross-contamination.
-
Properly remove and dispose of contaminated PPE in designated waste containers.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Collect all waste containing this compound, including unused compounds and contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name, "this compound," and appropriate hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated and secure secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Disclaimer: This information is intended for guidance only and is based on the best available data for similar compounds. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and follow all applicable local, state, and federal regulations for chemical handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
